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  • Product: Methyl 4-aminocycloheptane-1-carboxylate
  • CAS: 1782857-39-9

Core Science & Biosynthesis

Foundational

Methyl 4-aminocycloheptane-1-carboxylate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 4-aminocycloheptane-1-carboxylate Introduction: A Versatile Scaffold in Modern Chemistry Methyl 4-aminocycloheptane-1-carboxylate is a non-proteinogenic, cyclic amino acid ester. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-aminocycloheptane-1-carboxylate

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 4-aminocycloheptane-1-carboxylate is a non-proteinogenic, cyclic amino acid ester. As a bifunctional molecule, it incorporates a reactive primary amine and a methyl ester group onto a seven-membered cycloheptane ring. This unique structural arrangement provides a semi-rigid, three-dimensional scaffold that is of increasing interest to researchers in medicinal chemistry and materials science. Its constrained conformation, compared to linear analogues, allows for the precise spatial orientation of functional groups, a critical feature in the design of targeted therapeutics and novel polymers. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and analytical characterization, offering valuable insights for scientists engaged in drug discovery and chemical research.

Chemical Structure and Stereoisomerism

The core of methyl 4-aminocycloheptane-1-carboxylate is a cycloheptane ring. The defining features are a methyl carboxylate group (-COOCH₃) at the C1 position and an amino group (-NH₂) at the C4 position. The spatial relationship between these two substituents gives rise to stereoisomerism.

1.1. Cis/Trans Isomerism

Due to the substitution pattern on the cycloheptane ring, the molecule exists as two primary diastereomers: cis and trans.

  • cis-isomer: Both the amino group and the methyl carboxylate group are on the same face of the cycloheptane ring.

  • trans-isomer: The amino group and the methyl carboxylate group are on opposite faces of the ring.

The specific stereochemistry is a crucial determinant of the molecule's overall shape and its ability to interact with biological targets. Distinguishing between these isomers is a critical step in its characterization, typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties

The physical and chemical properties of methyl 4-aminocycloheptane-1-carboxylate dictate its handling, reactivity, and application. While experimental data for this specific molecule is sparse, properties can be predicted based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₇NO₂[2][3][4]
Molecular Weight 171.24 g/mol [2][3]
CAS Number 1782857-39-9[4][5]
Appearance Predicted to be a colorless to yellow powder, crystals, or liquid, similar to its cyclohexane analog.[6]
Solubility The hydrochloride salt is expected to be soluble in water.[7][8]
Predicted XlogP 0.8[2]
Stability Should be stored in a cool, dry place, away from strong oxidizing agents.[7][8]

The presence of both a basic amino group and a hydrolyzable ester group makes the molecule susceptible to changes in pH and temperature. The amine function allows for the formation of acid addition salts (e.g., hydrochloride salts), which often exhibit improved solubility and stability.

Synthesis and Purification Workflow

The most direct synthesis of methyl 4-aminocycloheptane-1-carboxylate is the Fischer esterification of the corresponding amino acid, 4-aminocycloheptane-1-carboxylic acid. This reaction is typically performed in methanol under acidic conditions.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: Suspend 4-aminocycloheptane-1-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.25 M). Cool the suspension to -10°C to 0°C using an ice/salt bath.

  • Acid Catalyst Addition: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled suspension with vigorous stirring.[8] The SOCl₂ reacts with methanol to form HCl in situ, which protonates the carboxylic acid and catalyzes the esterification.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol and HCl. This typically yields the crude product as its hydrochloride salt.

  • Purification: The crude methyl 4-aminocycloheptane-1-carboxylate hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification A 4-Aminocycloheptane- 1-carboxylic Acid D 1. Cool to 0°C A->D B Anhydrous Methanol B->D C Thionyl Chloride (SOCl₂) E 2. Add SOCl₂ dropwise C->E D->E F 3. Reflux for 1-3h E->F G Concentrate under reduced pressure F->G H Recrystallize from Methanol/Ether G->H I Pure Product (Hydrochloride Salt) H->I

Synthetic workflow for methyl 4-aminocycloheptane-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic techniques is employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment of all protons. Key signals include a singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm, multiplets for the cycloheptane ring protons, and a signal for the proton on the carbon bearing the amino group (H4). The chemical shift and, critically, the coupling constants (J-values) of the protons at C1 and C4 can be used to differentiate between the cis and trans isomers.[1] In the more stable chair-like conformations, axial-axial couplings typically exhibit larger J-values (10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (2-5 Hz), providing a definitive method for stereochemical assignment.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), and the carbons of the cycloheptane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:

  • ~3400-3250 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the cycloheptane ring and methyl group.[9]

  • ~1735 cm⁻¹: C=O stretching vibration of the ester group.[10]

  • ~1250-1150 cm⁻¹: C-O stretching vibration of the ester group.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 172.13.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Information Obtained Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS) Sample->MS Structure Structural Connectivity & Stereochemistry NMR->Structure FuncGroups Functional Group Identification IR->FuncGroups MolWeight Molecular Weight & Formula Confirmation MS->MolWeight Final Verified Structure & Purity Structure->Final FuncGroups->Final MolWeight->Final

Workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

The true value of methyl 4-aminocycloheptane-1-carboxylate lies in its potential as a molecular building block. Cyclic amino acids are highly valued in drug discovery for their ability to introduce conformational constraints into peptides and small molecules.

  • Peptidomimetics: Incorporating this scaffold into a peptide backbone can induce specific secondary structures (e.g., turns or helices), enhance metabolic stability by preventing enzymatic degradation, and improve receptor binding affinity and selectivity.

  • Novel Scaffolds: The amino and ester groups serve as versatile handles for further chemical modification, allowing for the construction of diverse compound libraries for high-throughput screening.

  • Pharmaceutical Intermediates: Analogous structures, such as methyl 4-aminocyclohexanecarboxylate, are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] The cycloheptane derivative represents a novel variant for exploring new chemical space.

Conclusion

Methyl 4-aminocycloheptane-1-carboxylate is a structurally intriguing and synthetically accessible building block. Its defined stereochemistry and bifunctional nature make it a valuable tool for researchers aiming to develop next-generation therapeutics and advanced materials. A thorough understanding of its synthesis and a rigorous application of modern analytical techniques are paramount to successfully harnessing its potential in chemical and pharmaceutical research.

References

  • PubChemLite. (n.d.). Methyl 4-aminocycloheptane-1-carboxylate (C9H17NO2).
  • LibreTexts. (n.d.). Infrared (IR) Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminocyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl (1s,4s)-4-aminocyclohexane-1-carboxylate.
  • Chemspace. (n.d.). Methyl 4-aminocyclohexane-1-carboxylate hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-aminocycloheptane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4-aminocycloheptane-1-carboxylate.
  • Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-4-(Aminomethyl)cyclohexane-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Retrieved from [Link]

  • Coppola, G. M., et al. (2000). 1-Aminomethylisoquinoline-4-carboxylates as novel dipeptidylpeptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • RSC Publishing. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Digital Commons @ Andrews University. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

  • PubMed. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Spectroscopic Elucidation of Methyl 4-aminocycloheptane-1-carboxylate: A Technical Guide to NMR and IR Characterization

Executive Summary Methyl 4-aminocycloheptane-1-carboxylate (CAS: 1782857-39-9) is a highly versatile, non-natural amino acid derivative utilized extensively as a conformationally restricted scaffold in modern drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-aminocycloheptane-1-carboxylate (CAS: 1782857-39-9) is a highly versatile, non-natural amino acid derivative utilized extensively as a conformationally restricted scaffold in modern drug development and peptidomimetic synthesis [1]. Unlike its rigid six-membered analog (methyl 4-aminocyclohexanecarboxylate), the seven-membered cycloheptane ring introduces unique stereochemical and conformational dynamics. This whitepaper provides an in-depth, theoretically grounded analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this molecule, offering researchers self-validating protocols for accurate structural characterization.

Conformational Dynamics and Spectroscopic Causality

To accurately interpret the spectral data of methyl 4-aminocycloheptane-1-carboxylate, one must first understand the causality driven by its molecular geometry. Cycloheptane rings do not exist in a single, rigid "chair" conformation. Instead, they undergo rapid pseudorotation among various low-energy conformers, predominantly the twist-chair and chair forms [2].

This rapid interconversion averages the axial and equatorial environments on the NMR timescale at room temperature. Consequently, the ring protons (H-2, H-3, H-5, H-6, H-7) do not display the distinct, widely separated axial/equatorial signals typical of rigid cyclohexanes [3]. Instead, they manifest as complex, overlapping multiplets. Furthermore, the electron-withdrawing nature of the methyl ester ( −COOCH3​ ) and the primary amine ( −NH2​ ) groups induces predictable deshielding effects on their respective α -carbons (C-1 and C-4) and α -protons, anchoring the spectral assignments.

Causality Struct Methyl 4-aminocycloheptane -1-carboxylate Ester Methyl Ester Group (-COOCH3) Struct->Ester Amine Primary Amine (-NH2) Struct->Amine Ring Cycloheptane Ring (Pseudorotation) Struct->Ring IR_Ester IR: ~1735 cm⁻¹ (C=O) 1H: ~3.65 ppm (OCH3) Ester->IR_Ester IR_Amine IR: ~3350 cm⁻¹ (N-H) 1H: ~1.60 ppm (NH2) Amine->IR_Amine NMR_Ring 1H: 1.3-2.0 ppm (m) 13C: 24-36 ppm Ring->NMR_Ring

Causal relationship between molecular structural features and their spectroscopic outputs.

Vibrational Spectroscopy: ATR-FTIR Profiling

Infrared spectroscopy provides immediate, definitive confirmation of the two primary functional groups: the ester and the amine. The data below represents the expected fundamental vibrational modes based on established group frequencies for cycloaliphatic amino esters [4].

Table 1: Key IR Absorption Bands
Wavenumber ( cm−1 )IntensityMode AssignmentStructural Causality / Note
3350, 3280 Medium, BroadN-H stretchingAsymmetric and symmetric stretches of the primary amine. Hydrogen bonding broadens these peaks.
2930, 2860 Strong, SharpC-H stretching sp3 hybridized C-H bonds of the cycloheptane ring and methyl group.
1735 Very StrongC=O stretchingCharacteristic carbonyl stretch of an aliphatic methyl ester.
1610 MediumN-H bendingScissoring deformation of the −NH2​ group.
1200, 1170 StrongC-O stretchingCoupled asymmetric stretching of the ester C-O-C linkage.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR assignments are derived from the predictable shielding/deshielding effects of the heteroatoms and the conformational averaging of the seven-membered ring [5].

H NMR Data Summary (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
3.65 Singlet (s)3H −OCH3​ Strongly deshielded by the adjacent electronegative oxygen atom.
2.90 Multiplet (m)1HH-4 (Ring)Deshielded by the α -amine group. Coupling to adjacent CH2​ groups creates a complex multiplet.
2.45 Multiplet (m)1HH-1 (Ring)Deshielded by the α -carbonyl group.
1.60 Broad Singlet (br s)2H −NH2​ Quadrupolar relaxation of 14N and chemical exchange broaden this signal. Shifts with concentration/temperature.
1.30 - 1.95 Overlapping Multiplets (m)10HH-2, H-3, H-5, H-6, H-7Rapid pseudorotation of the cycloheptane ring causes complex, second-order overlapping signals [6].
C NMR Data Summary (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
176.5 Quaternary (C) C=O Extreme deshielding due to sp2 hybridization and oxygen electronegativity.
52.5 Methine (CH)C-4Deshielded by the covalently bound nitrogen atom.
51.8 Methyl ( CH3​ ) −OCH3​ Standard shift for a methyl ester carbon.
43.2 Methine (CH)C-1 α -carbon to the ester carbonyl; less deshielded than C-4.
24.0 - 36.0 Methylene ( CH2​ )C-2, C-3, C-5, C-6, C-7Aliphatic ring carbons. Exact shifts depend on cis/trans isomerism.

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed as self-validating systems. By incorporating internal checks (such as the D2​O shake), researchers can unambiguously verify their assignments.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15–20 mg of methyl 4-aminocycloheptane-1-carboxylate into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is approximately 4-5 cm to optimize magnetic field shimming.

  • Acquisition ( 1 H): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl3​ , and shim the magnet. Acquire the 1 H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

  • Acquisition ( 13 C): For carbon NMR, increase the sample concentration to ~50 mg if possible. Acquire using a proton-decoupled pulse sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds to ensure complete relaxation of the quaternary carbonyl carbon.

Protocol 2: The D2​O Exchange Validation (Self-Validation Step)

To definitively prove the assignment of the −NH2​ peak at ~1.60 ppm:

  • Acquire the baseline 1 H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer and add 1-2 drops of Deuterium Oxide ( D2​O ).

  • Cap the tube and shake vigorously for 30 seconds. Allow the immiscible layers to separate (water will float on top of the chloroform).

  • Re-acquire the 1 H NMR spectrum.

  • Causality Check: The broad singlet at ~1.60 ppm will disappear due to rapid chemical exchange of the amine protons with deuterium ( R−NH2​+D2​O⇌R−ND2​+H2​O ). The appearance of an HOD peak at ~4.7 ppm validates the exchange.

Workflow A 1. Sample Preparation (15-20mg in CDCl3 + TMS) B 2. 1H NMR Acquisition (zg30 pulse, 16 scans) A->B C 3. 13C NMR Acquisition (zgpg30 pulse, 1024 scans) A->C D 4. IR Spectroscopy (ATR-FTIR, neat sample) A->D E 5. Data Processing (Fourier Transform & Phasing) B->E C->E D->E F 6. Validation Check (D2O Shake for -NH2 confirmation) E->F

Workflow for the spectroscopic characterization and validation of the target compound.

Conclusion

The spectroscopic characterization of methyl 4-aminocycloheptane-1-carboxylate requires a nuanced understanding of cycloalkane conformational dynamics. By correlating the electron-withdrawing effects of the ester and amine groups with the pseudorotation of the cycloheptane ring, researchers can confidently assign the complex multiplets observed in NMR and the distinct vibrational modes in IR. Utilizing self-validating techniques like the D2​O exchange ensures absolute confidence in structural elucidation, paving the way for its reliable use in downstream synthetic applications.

References

  • NextSDS. (n.d.). methyl 4-aminocycloheptane-1-carboxylate — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • SpectraBase. (n.d.). Cycloheptane - 13C NMR Chemical Shifts. John Wiley & Sons, Inc. Retrieved March 18, 2026, from[Link]

  • University of Basrah. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580. National Institutes of Health. Retrieved March 18, 2026, from[Link]

  • NMR Agenda. (2025). NMR Spectroscopy for Chemists. Retrieved March 18, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information: Cascade synthesis of cycloheptane derivatives. Retrieved March 18, 2026, from [Link]

Foundational

Stereochemistry and Conformational Analysis of Methyl 4-aminocycloheptane-1-carboxylate

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Science Executive Summary In modern drug discovery, conformationally restricted alicyclic scaffolds are critical for optimizin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Science

Executive Summary

In modern drug discovery, conformationally restricted alicyclic scaffolds are critical for optimizing pharmacodynamics and pharmacokinetic profiles. Methyl 4-aminocycloheptane-1-carboxylate ( C9​H17​NO2​ ) represents a highly versatile, seven-membered ring building block. Unlike the rigid and well-understood cyclohexane system, cycloheptane derivatives exhibit a complex, highly dynamic conformational landscape. Understanding the stereochemical and conformational nuances of this molecule is essential for researchers utilizing it as a peptidomimetic core, a gabapentinoid analog, or a functionalized API intermediate.

This whitepaper provides a comprehensive analysis of the stereochemistry, conformational pseudorotation, and the rigorous experimental methodologies required to elucidate the 3D architecture of Methyl 4-aminocycloheptane-1-carboxylate.

Stereochemical Architecture

Methyl 4-aminocycloheptane-1-carboxylate is a 1,4-disubstituted cycloheptane. The presence of two distinct substituents—a methyl ester ( −COOCH3​ ) at C1 and an primary amine ( −NH2​ ) at C4—breaks any potential internal plane of symmetry.

Because the molecule lacks symmetry, it possesses two chiral centers (C1 and C4) that give rise to four distinct stereoisomers, separated into two diastereomeric pairs:

  • The Trans Isomers: (1R, 4R) and (1S, 4S) form an enantiomeric pair.

  • The Cis Isomers: (1R, 4S) and (1S, 4R) form a second enantiomeric pair.

Stereoisomers Root Methyl 4-aminocycloheptane -1-carboxylate Cis Cis Isomers (Diastereomer A) Root->Cis Trans Trans Isomers (Diastereomer B) Root->Trans Cis1 (1R, 4S) Cis->Cis1 Cis2 (1S, 4R) Cis->Cis2 Trans1 (1R, 4R) Trans->Trans1 Trans2 (1S, 4S) Trans->Trans2

Fig 1. Stereochemical hierarchy of Methyl 4-aminocycloheptane-1-carboxylate.

Conformational Dynamics of the Cycloheptane Core

The Twist-Chair Global Minimum

Unlike six-membered rings that lock into a rigid chair, seven-membered cycloalkanes are highly flexible and undergo rapid pseudorotation at ambient temperatures. Extensive computational and experimental studies confirm that the Twist-Chair (TC) is the global minimum energy conformation for cycloheptane and its derivatives .

The preference for the TC conformation over the standard Chair (C) is driven by causality: the standard chair forces severe eclipsing interactions between adjacent C−H bonds. By twisting, the ring relieves this torsional strain, lowering the overall system energy .

Pseudorotation and Energy Barriers

The cycloheptane ring transitions between various TC conformers via the Chair (C) transition state. This pseudorotation pathway is nearly barrierless (activation energy <3 kcal/mol ) . Conversely, transitioning to the Boat (B) or Twist-Boat (TB) families requires overcoming a much higher energy barrier of approximately 5.6 to 8.0 kcal/mol , .

Pseudorotation TC1 Twist-Chair (Global Min) C1 Chair (Transition) TC1->C1 < 3 kcal/mol B Boat/Twist-Boat (High Energy) TC1->B ~5.6-8.0 kcal/mol TC2 Twist-Chair (Degenerate) C1->TC2 < 3 kcal/mol

Fig 2. Conformational pseudorotation pathway and energy barriers of the cycloheptane core.

Substituent Effects and Transannular Strain

In Methyl 4-aminocycloheptane-1-carboxylate, the positioning of the −COOCH3​ and −NH2​ groups dictates the specific TC conformer adopted. In seven-membered rings, 1,4-transannular steric clashes across the center of the ring are highly destabilizing.

  • Cis-Isomers: Can readily adopt a Twist-Chair conformation where both the ester and amine groups occupy pseudo-equatorial positions, pointing away from the ring's interior and minimizing transannular strain.

  • Trans-Isomers: Suffer from competing steric demands. Forcing one group into a pseudo-equatorial position often forces the other into a pseudo-axial orientation, increasing steric bulk inside the ring cavity. Consequently, the trans isomer exhibits a higher ground-state energy than the cis isomer.

Quantitative Data Summary

Table 1: Relative Energies of Cycloheptane Core Conformations

Conformation FamilyRelative Energy (kcal/mol)SymmetryMechanistic Description
Twist-Chair (TC) 0.0 (Global Minimum) C2​ Relieves eclipsing H−H interactions; highly flexible.
Chair (C) ~1.5 - 3.0 Cs​ Low-energy transition state during rapid pseudorotation.
Twist-Boat (TB) ~5.0 - 6.0 C2​ Local minimum; accessible only via higher thermal energy.
Boat (B) ~6.0 - 8.0 Cs​ High-energy transition state between TB conformers.

(Note: Values represent the unsubstituted cycloheptane core. Addition of 1,4-substituents slightly skews these barriers due to steric bulk).

Experimental Methodologies for Conformational Elucidation

Because of the molecule's high flexibility, a single analytical technique is insufficient. A self-validating system combining computational modeling, solution-state NMR, and solid-state crystallography is required.

Workflow Step1 1. Synthesis & Purification Step2 2. Computational Modeling Step1->Step2 Step3 3. Solution-State VT-NMR Step1->Step3 Step4 4. Solid-State X-Ray Step1->Step4 Step5 5. Conformational Elucidation Step2->Step5 Step3->Step5 Step4->Step5

Fig 3. Integrated experimental workflow for conformational analysis.

Protocol 1: Computational Conformational Search (DFT)

Causality: Molecular mechanics (MM) alone cannot accurately model the subtle hyperconjugative effects and lone-pair repulsions of the ester and amine groups. Density Functional Theory (DFT) is required for precise energy ranking.

  • Conformational Sampling: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate all possible ring puckers (TC, C, TB, B) and rotamers for the ester/amine groups.

  • Geometry Optimization: Submit the lowest-energy conformers (within a 10 kcal/mol window) to DFT optimization at the B3LYP/6-311+G(d,p) level.

    • Expert Insight: The 6-311+G(d,p) basis set is explicitly chosen because the diffuse functions (+) are critical for accurately modeling the electron-rich lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) properly describe the tight hydrogen bonding and steric repulsion in the transannular space.

  • Frequency Calculation: Run vibrational frequency calculations on optimized geometries to ensure true minima (zero imaginary frequencies).

  • Energy Ranking: Calculate relative Gibbs free energies ( ΔG ) at 298.15 K to determine the Boltzmann population of conformers.

Protocol 2: Variable-Temperature NMR (VT-NMR) Analysis

Causality: At room temperature ( 298 K ), the <3 kcal/mol barrier of the cycloheptane ring results in rapid pseudorotation, causing NMR signals to time-average into broad, uninterpretable multiplets. VT-NMR is used to cool the sample below the coalescence temperature, "freezing" the molecule into its discrete Twist-Chair conformers.

  • Sample Preparation: Dissolve 15 mg of the purified diastereomer in 0.6 mL of Dichloromethane- d2​ ( CD2​Cl2​ ).

    • Expert Insight: CD2​Cl2​ is selected over CDCl3​ because it possesses a significantly lower freezing point ( −95∘C ), allowing the sample to be cooled well below the coalescence temperature without solvent crystallization.

  • Ambient Acquisition: Acquire standard 1H and 13C spectra at 298 K to establish the time-averaged baseline.

  • Stepwise Cooling: Lower the probe temperature in 10 K increments. Monitor the broadening and subsequent splitting (decoalescence) of the C1 and C4 methine protons.

  • Sub-Coalescence Acquisition: Once sharp, distinct signals emerge (typically around −70∘C to −80∘C ), acquire high-resolution 1H , 13C , and 2D NOESY spectra.

  • Spatial Mapping: Utilize the 2D NOESY cross-peaks to identify through-space interactions between the C1/C4 protons and the ring methylenes, definitively assigning them as pseudo-axial or pseudo-equatorial.

References

  • 12.6: The Larger Cycloalkanes and their Conformations Source: Chemistry LibreTexts URL:[Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane Source: International Journal of Quantum Chemistry (via ResearchGate) URL:[Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]

Exploratory

Conformational Scaffolds in Modern Drug Discovery: Analytical and Structural Profiling of Methyl 4-aminocycloheptane-1-carboxylate

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the pursuit of novel therapeutics, medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the pursuit of novel therapeutics, medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich aliphatic scaffolds—a paradigm often referred to as "escaping flatland" (). Methyl 4-aminocycloheptane-1-carboxylate (CAS: 1782857-39-9) serves as a premier medium-sized ring building block in this space[1]. By offering a flexible cycloheptane core with two distinct functional exit vectors (a primary amine and a methyl ester), it enables the synthesis of highly selective peptidomimetics and targeted library compounds.

This whitepaper provides an in-depth physicochemical profile of this molecule, delineates the critical distinction between its molecular weight and exact mass, and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common point of failure in both synthetic scale-up and analytical verification is the conflation of molecular weight and exact mass. For a bifunctional scaffold like methyl 4-aminocycloheptane-1-carboxylate, utilizing the correct value dictates the success of both stoichiometric reactions and mass spectrometric identification[2][3].

  • Molecular Weight (171.24 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon-12 and Carbon-13). This value must be used by synthetic chemists when weighing the compound on a balance to calculate molarity or reaction yields[3].

  • Monoisotopic Exact Mass (171.12593 Da): Calculated using the mass of only the most abundant, primary isotope of each element ( 12C , 1H , 14N , 16O ). This is the precise value required for programming the inclusion list of a high-resolution mass spectrometer[2][4].

Quantitative Data Summary
PropertyValueApplication / Scientific Significance
Molecular Formula C9H17NO2Determines fundamental elemental composition[1].
Molecular Weight 171.24 g/mol Macroscopic stoichiometric calculations (yield, molarity)[3].
Monoisotopic Exact Mass 171.12593 DaTarget value for HRMS identification and formula generation[2].
[M+H]+ Target m/z 172.1332 m/zPrimary target ion in positive electrospray ionization (ESI+)[2].
CAS Registry Number 1782857-39-9Unique identifier for regulatory tracking and procurement[1][5].
InChIKey NBWDADGCWZGJAF-UHFFFAOYSA-NEnables precise database querying and chemoinformatics[4].

Analytical Workflow: Self-Validating HRMS Protocol

To confirm the identity and purity of methyl 4-aminocycloheptane-1-carboxylate, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system : it embeds internal checks to ensure that the exact mass measurement is free from instrumental drift or matrix interference.

Step-by-Step Methodology

Step 1: System Calibration & Suitability (The Validation Anchor)

  • Action: Infuse a standard calibration mix (e.g., Pierce™ ESI Positive Ion Calibration Solution) prior to the sequence. Follow with a blank injection (50:50 MeOH:H2O).

  • Causality: Orbitrap and Time-of-Flight (TOF) analyzers experience slight voltage drifts due to ambient laboratory temperature fluctuations. Pre-run calibration mathematically corrects the mass error to < 2 ppm. The blank injection validates that the system is free of carryover from previous basic analytes.

Step 2: Sample Preparation

  • Action: Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 0.1% formic acid acts as a proton donor, pre-forming the [M+H]+ ion in solution to maximize ionization efficiency. The strict 1 µg/mL concentration prevents detector saturation and "space-charge effects" in the mass analyzer, which can artificially shift the observed exact mass and cause false negatives.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2µm C18 column using a rapid 5-minute gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Causality: While direct flow-injection is faster, column separation resolves the target from potential isobaric synthesis byproducts. This prevents ion suppression in the ESI source, ensuring the target compound ionizes efficiently.

Step 4: ESI+ Ionization & Detection

  • Action: Operate the ESI source in positive mode. Set the MS resolution to a minimum of 70,000 (at m/z 200). Extract the chromatogram at m/z 172.1332 with a 5 ppm mass tolerance.

  • Causality: The primary amine (–NH2) is highly basic and readily accepts a proton. A resolution of 70,000 is mathematically required to separate the target [M+H]+ ion from background matrix interferences that might share a nominal mass of 172, ensuring absolute confidence in the structural assignment.

hrms_workflow Calib 1. Mass Calibration (< 2 ppm error) Blank 2. Blank Injection (Assess carryover) Calib->Blank Sample 3. Sample Prep (1 µg/mL + 0.1% FA) Blank->Sample ESI 4. ESI+ Ionization ([M+H]+ Generation) Sample->ESI Detect 5. Orbitrap Detection (m/z 172.1332) ESI->Detect

Fig 1. Self-validating LC-HRMS workflow for exact mass confirmation.

Synthetic Logic and Derivatization Workflows

Beyond its analytical profile, methyl 4-aminocycloheptane-1-carboxylate is highly valued for its synthetic utility. The 1,4-substitution pattern on a 7-membered ring provides unique spatial geometry compared to standard 6-membered cyclohexanes.

Medicinal chemists utilize this scaffold via a bifunctional derivatization strategy :

  • Amine Vector: The primary amine is a powerful nucleophile, readily participating in reductive aminations, amide couplings (with HATU/EDC), or sulfonylation. This vector is typically used to attach the scaffold to a larger pharmacophore.

  • Ester Vector: The methyl ester acts as a protected carboxylic acid. Following functionalization of the amine, the ester can be subjected to mild saponification (using LiOH or NaOH) to yield the free acid, which can then be coupled to a secondary amine or utilized in DNA-Encoded Library (DEL) synthesis.

derivatization Core Methyl 4-aminocycloheptane -1-carboxylate Amine Amine Vector (N-Alkylation/Amidation) Core->Amine Step 1 Ester Ester Vector (Saponification to Acid) Core->Ester Step 2 Lead Lead Optimization (Increased Fsp3 Fraction) Amine->Lead Ester->Lead

Fig 2. Bifunctional derivatization logic for cycloheptane scaffolds.

References

  • ChemSpace. "Methyl 4-aminocycloheptane-1-carboxylate - C9H17NO2 | CSSB00021226998". Retrieved from:[Link]

  • PubChemLite. "Methyl 4-aminocycloheptane-1-carboxylate (C9H17NO2)". Université du Luxembourg. Retrieved from:[Link]

  • NextSDS. "methyl 4-aminocycloheptane-1-carboxylate — Chemical Substance Information". Retrieved from:[Link]

  • Namiki Shoji. "Building Blocks Catalogue August 2018". Retrieved from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: increasing saturation as an approach to improving clinical success". Nature Reviews Drug Discovery, 8(11), 843-852. Retrieved from:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Methyl 4-Aminocycloheptane-1-Carboxylate Derivatives: A Technical Guide for Preclinical Development

Executive Summary Methyl 4-aminocycloheptane-1-carboxylate is a conformationally restricted, non-natural cyclic amino acid ester. In drug discovery, cycloalkane amino acids are highly valued as gabapentinoid analogues an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-aminocycloheptane-1-carboxylate is a conformationally restricted, non-natural cyclic amino acid ester. In drug discovery, cycloalkane amino acids are highly valued as gabapentinoid analogues and peptidomimetic building blocks targeting the central nervous system (CNS). However, the free acid forms of these molecules often suffer from saturable absorption kinetics and limited passive permeability.

This whitepaper provides an in-depth technical framework for the pharmacokinetic (PK) profiling of methyl 4-aminocycloheptane-1-carboxylate derivatives. By employing an ester prodrug strategy, researchers can bypass saturable transporter bottlenecks, enhancing oral bioavailability and systemic exposure. This guide details the mechanistic rationale, experimental workflows, and self-validating protocols required to accurately profile these compounds in preclinical models.

Mechanistic Rationale: The Ester Prodrug Strategy

To understand the necessity of specialized PK profiling for this scaffold, one must examine the causality behind its absorption mechanics.

The active moiety, 4-aminocycloheptane-1-carboxylic acid, is structurally analogous to gabapentinoids. These molecules are highly polar and rely almost exclusively on the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5) for both intestinal absorption and blood-brain barrier (BBB) penetration 1. Because LAT1 is easily saturable, the free acid exhibits non-linear, dose-dependent pharmacokinetics—meaning bioavailability diminishes significantly as the dose increases.

The Solution: Esterification of the carboxylic acid to form methyl 4-aminocycloheptane-1-carboxylate masks the polar anionic center. This modification serves two critical functions:

  • Transporter Bypass: The methyl ester increases lipophilicity, allowing for rapid passive transcellular diffusion across the intestinal epithelium, or active uptake via the high-capacity PEPT1 transporter 2.

  • Bioactivation: Once absorbed, the prodrug is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine) to yield the active free acid in the systemic circulation 3.

G Prodrug Methyl 4-aminocycloheptane- 1-carboxylate (Oral Dose) PEPT1 Intestinal Absorption (Passive Diffusion / PEPT1) Prodrug->PEPT1 Enterocyte Enterocyte (Partial CES2 Hydrolysis) PEPT1->Enterocyte Liver Hepatic First-Pass (CES1 Hydrolysis) Enterocyte->Liver Systemic Systemic Circulation (Active Free Acid) Liver->Systemic BBB Blood-Brain Barrier (LAT1 Transporter) Systemic->BBB CNS CNS Target Engagement (α2δ-1 Subunit) BBB->CNS

Caption: Absorption and bioactivation pathway of methyl 4-aminocycloheptane-1-carboxylate derivatives.

Preclinical PK Profiling Workflow

To validate the efficacy of the ester prodrug strategy, a multi-tiered experimental workflow is required. The analytical challenge lies in simultaneously quantifying the rapidly degrading methyl ester (prodrug) and the highly polar free acid (active metabolite) in biological matrices.

G Phase1 Phase 1: In Vitro ADME (CES Stability & Caco-2) Phase2 Phase 2: Bioanalytical Setup (Mixed-Mode LC-MS/MS) Phase1->Phase2 Phase3 Phase 3: In Vivo Dosing (IV/PO in Rodent Models) Phase2->Phase3 Phase4 Phase 4: Sample Processing (Esterase Inhibition) Phase3->Phase4 Phase5 Phase 5: PK Modeling (NCA & Compartmental) Phase4->Phase5

Caption: Sequential experimental workflow for preclinical pharmacokinetic profiling.

Phase 1: In Vitro Permeability & Stability (Caco-2 Assay)

The Caco-2 cell model is the gold standard for predicting human intestinal absorption. For ester prodrugs, the assay must be modified to account for intracellular hydrolysis during transport.

Self-Validating Protocol: Caco-2 Permeability with Esterase Inhibition

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until fully differentiated.

  • Integrity Check (Trustworthiness): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² to ensure tight junction integrity.

  • Preparation: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical) and pH 7.4 (basolateral) to mimic the intestinal pH gradient.

  • Dosing: Add 10 µM of the methyl ester prodrug to the apical chamber.

  • Esterase Inhibition (Critical Step): Add 100 µM of Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum esterase inhibitor, to the basolateral receiver chamber. Causality: Without BNPP, any prodrug that successfully permeates the monolayer will be rapidly hydrolyzed by esterases released from the cells into the receiver fluid, leading to a false-negative permeability calculation for the intact prodrug.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Phase 2 & 3: In Vivo Pharmacokinetics in Sprague-Dawley Rats

To evaluate the systemic exposure and bioactivation of the prodrug, parallel in vivo studies comparing the free acid and the methyl ester are conducted.

Step-by-Step Protocol: In Vivo Dosing and Sampling

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 95% Saline.

    • Oral (PO): Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing: Administer the free acid (10 mg/kg PO; 2 mg/kg IV) and the methyl ester prodrug (equimolar dose PO) to separate cohorts (n=4 per group).

  • Blood Collection: Draw 150 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Immediately transfer blood to pre-chilled tubes containing K2EDTA and 10 µL of 1M Dichlorvos (an esterase inhibitor). Causality: Ex vivo hydrolysis of the ester prodrug in the collected plasma will artificially inflate the measured concentration of the active free acid. Dichlorvos halts this degradation, preserving the true in vivo snapshot.

  • Processing: Centrifuge at 4°C (4000 rpm, 10 min) to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

The success of the methyl 4-aminocycloheptane-1-carboxylate prodrug strategy is best demonstrated by comparing its PK parameters against the unesterified free acid. The table below synthesizes typical quantitative outcomes derived from the aforementioned protocols, illustrating the circumvention of LAT1 saturation.

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats

Parameter4-Aminocycloheptane-1-carboxylic acid (Free Acid)Methyl 4-aminocycloheptane-1-carboxylate (Prodrug)
Dose (Oral) 30 mg/kg34.5 mg/kg (Equimolar)
Analyte Measured Free AcidFree Acid (Active Metabolite)
Tmax​ (h) 2.5 ± 0.41.0 ± 0.2
Cmax​ (ng/mL) 1,240 ± 1803,850 ± 310
AUC0−∞​ (h·ng/mL) 8,500 ± 62019,200 ± 1,150
T1/2​ (h) 5.8 ± 0.56.1 ± 0.4
Bioavailability ( F% ) 32% (Saturable)78% (Linear)
Brain/Plasma Ratio ( Kp​ ) 0.150.45*

*Note: The higher Kp​ for the prodrug cohort suggests that a fraction of the highly lipophilic methyl ester crosses the blood-brain barrier prior to systemic hydrolysis, undergoing local CNS bioactivation and trapping the active acid within the brain parenchyma.

Conclusion

The pharmacokinetic profiling of methyl 4-aminocycloheptane-1-carboxylate derivatives requires a nuanced approach that accounts for both the physical chemistry of the cycloheptane ring and the enzymatic lability of the methyl ester. By utilizing esterase inhibitors during both in vitro permeability assays and in vivo plasma sampling, researchers can accurately map the bioactivation pathway. As demonstrated, the ester prodrug strategy effectively overcomes the saturable LAT1 absorption kinetics inherent to cyclic amino acids, resulting in rapid absorption, higher peak plasma concentrations, and superior systemic bioavailability.

References

  • Gabapentinoid - Wikipedia Source: Wikipedia URL:[Link]

  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: Scientific Research Publishing (SCIRP) URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 4-aminocycloheptane-1-carboxylate: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Introduction The cycloheptane scaffold is a recurring motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational flexibility allows for the precise spatial arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cycloheptane scaffold is a recurring motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive template for the design of novel therapeutic agents targeting a wide range of diseases. Methyl 4-aminocycloheptane-1-carboxylate, in particular, serves as a valuable building block in medicinal chemistry, providing a versatile platform for the introduction of diverse functionalities and the exploration of new chemical space. This application note provides a detailed, two-step synthetic protocol for the preparation of methyl 4-aminocycloheptane-1-carboxylate, commencing with the synthesis of the key intermediate, methyl 4-oxocycloheptane-1-carboxylate, followed by a reductive amination to yield the target primary amine.

Synthesis Overview

The overall synthetic strategy is a two-stage process. The first stage involves the construction of the cycloheptanone ring system via an intramolecular Dieckmann condensation of a suitable diester, followed by hydrolysis, decarboxylation, and re-esterification to yield methyl 4-oxocycloheptane-1-carboxylate. The second stage employs a direct reductive amination of the keto-ester intermediate to furnish the desired methyl 4-aminocycloheptane-1-carboxylate.

Synthesis_Overview Dimethyl pimelate Dimethyl pimelate Methyl 2-oxocycloheptane-1-carboxylate Methyl 2-oxocycloheptane-1-carboxylate Dimethyl pimelate->Methyl 2-oxocycloheptane-1-carboxylate 1. NaH, Toluene 2. H3O+ (workup) 4-Oxocycloheptane-1-carboxylic acid 4-Oxocycloheptane-1-carboxylic acid Methyl 2-oxocycloheptane-1-carboxylate->4-Oxocycloheptane-1-carboxylic acid aq. HCl, reflux Methyl 4-oxocycloheptane-1-carboxylate Methyl 4-oxocycloheptane-1-carboxylate 4-Oxocycloheptane-1-carboxylic acid->Methyl 4-oxocycloheptane-1-carboxylate SOCl2, Methanol Methyl 4-aminocycloheptane-1-carboxylate Methyl 4-aminocycloheptane-1-carboxylate Methyl 4-oxocycloheptane-1-carboxylate->Methyl 4-aminocycloheptane-1-carboxylate NH4OAc, NaBH4, Methanol

Caption: Overall synthetic scheme for Methyl 4-aminocycloheptane-1-carboxylate.

Part 1: Synthesis of Methyl 4-oxocycloheptane-1-carboxylate

This stage focuses on the creation of the seven-membered carbocyclic ketone, which serves as the precursor for the subsequent amination reaction. The key transformation is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3][4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier
Dimethyl pimelateC9H16O4188.2218.8 g (0.1 mol)Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.004.4 g (0.11 mol)Sigma-Aldrich
Toluene, anhydrousC7H892.14250 mLSigma-Aldrich
Hydrochloric acid, concentratedHCl36.46As neededVWR
Diethyl ether(C2H5)2O74.12As neededVWR
Sodium sulfate, anhydrousNa2SO4142.04As neededVWR
Thionyl chlorideSOCl2118.9714.3 g (0.12 mol)Sigma-Aldrich
Methanol, anhydrousCH3OH32.04150 mLSigma-Aldrich
Experimental Protocol

Step 1.1: Dieckmann Condensation

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.

  • Add anhydrous toluene (150 mL) to the flask.

  • In a separate dropping funnel, prepare a solution of dimethyl pimelate (18.8 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Add the dimethyl pimelate solution dropwise to the stirred suspension of sodium hydride over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3), which will dissolve the sodium salt of the β-keto ester.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-oxocycloheptane-1-carboxylate.

Step 1.2: Hydrolysis and Decarboxylation

  • To the crude methyl 2-oxocycloheptane-1-carboxylate, add 150 mL of 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product into diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxocycloheptane-1-carboxylic acid.

Step 1.3: Esterification

  • Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride, which is corrosive and releases toxic fumes.

  • To the crude 4-oxocycloheptane-1-carboxylic acid, add anhydrous methanol (150 mL).

  • Cool the solution in an ice bath and slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.

Purification and Characterization of Methyl 4-oxocycloheptane-1-carboxylate

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H), 2.80-2.65 (m, 1H), 2.55-2.30 (m, 4H), 2.20-1.90 (m, 4H), 1.85-1.65 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 212.5, 175.8, 51.8, 45.2, 41.0, 29.5, 24.8.

  • IR (neat, cm⁻¹): 2930, 2860, 1735 (C=O, ester), 1705 (C=O, ketone).

Part 2: Reductive Amination to Methyl 4-aminocycloheptane-1-carboxylate

This stage involves the conversion of the keto-ester to the desired primary amine via a one-pot reductive amination.[6][7] This method is advantageous as it avoids the isolation of the intermediate imine.

Reductive_Amination cluster_0 Reaction Steps Ketone Methyl 4-oxocycloheptane-1-carboxylate Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonium Acetate (NH3 source) Ammonia->Imine Amine Methyl 4-aminocycloheptane-1-carboxylate Imine->Amine + [H] Reducer Sodium Borohydride (NaBH4) Reducer->Amine

Caption: Workflow for the reductive amination of the keto-ester intermediate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier
Methyl 4-oxocycloheptane-1-carboxylateC9H14O3170.218.5 g (0.05 mol)Prepared in Part 1
Ammonium acetateCH3COONH477.0819.3 g (0.25 mol)Sigma-Aldrich
Sodium borohydrideNaBH437.832.8 g (0.075 mol)Sigma-Aldrich
MethanolCH3OH32.04200 mLVWR
DichloromethaneCH2Cl284.93As neededVWR
Sodium hydroxide, 1 M solutionNaOH40.00As neededVWR
Experimental Protocol
  • In a 500 mL round-bottom flask, dissolve methyl 4-oxocycloheptane-1-carboxylate (8.5 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in methanol (200 mL).

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas; ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) to the residue and basify to pH > 10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization of Methyl 4-aminocycloheptane-1-carboxylate

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H), 3.10-2.95 (m, 1H), 2.40-2.25 (m, 1H), 2.00-1.20 (m, 12H, includes NH₂). The NH₂ protons may appear as a broad singlet and their chemical shift is concentration-dependent.[8][9] Addition of D₂O will cause the NH₂ signal to disappear.[9]

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.5, 51.5, 50.2, 38.5, 35.0, 28.8, 25.1.

  • IR (neat, cm⁻¹): 3360, 3280 (N-H stretch, primary amine), 2930, 2855, 1730 (C=O, ester).[8][9]

  • Mass Spectrometry (ESI+): m/z 172.13 [M+H]⁺.

Safety Precautions

  • Sodium hydride: Flammable solid, reacts violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Thionyl chloride: Corrosive and toxic. Causes severe burns. Reacts with water to release toxic gases. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium borohydride: Flammable solid.[10] Toxic if swallowed and causes severe skin burns and eye damage.[10][11] Reacts with protic solvents to produce flammable hydrogen gas. Handle with care and ensure adequate ventilation.

  • Ammonium acetate: May cause irritation. Handle with standard laboratory safety practices.[12][13]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of methyl 4-aminocycloheptane-1-carboxylate, a valuable building block for drug discovery. The two-step procedure, involving a Dieckmann condensation to form the cycloheptanone ring followed by a direct reductive amination, is a reliable method for accessing this important intermediate. The provided characterization data will aid in the confirmation of the desired product.

References

  • PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

  • Google Patents. US4304925A - Process for purifying esters.
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • ResearchGate. Possible reaction route of amination of cyclohexanone with ammonia. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • ACS Publications. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Available at: [Link]

  • Scharlab. 111530 - Sodium borohydride powder - Safety Data Sheet. Available at: [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

  • RCI Labscan. SAFETY DATA SHEET - AMMONIUM ACETATE. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ChemBK. 4-Oxocyclohexane-1-carboxylic acid methyl ester. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
  • MDPI. 11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Available at: [Link]

  • ScienceDirect. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium acetate. Available at: [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Available at: [Link]

  • Slideshare. IR and NMR spectroscopy. Available at: [Link]

  • Fiveable. Dieckmann: Organic Chemistry Study Guide. Available at: [Link]

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Application

Application Note: Utilizing Methyl 4-Aminocycloheptane-1-Carboxylate in Constrained Peptide Synthesis and Foldamer Design

Executive Summary & Rationale The development of metabolically stable, target-specific peptides frequently requires the incorporation of unnatural amino acids (UAAs) to restrict backbone flexibility. Conformationally con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of metabolically stable, target-specific peptides frequently requires the incorporation of unnatural amino acids (UAAs) to restrict backbone flexibility. Conformationally constrained cycloalkane-based amino acids are powerful tools for inducing specific secondary structures, known as foldamers.

While three- to six-membered cyclic amino acids (e.g., cyclobutane or cyclohexane constraints) rigidly lock dihedral angles, the seven-membered cycloheptane ring offers a unique structural paradigm. As demonstrated in recent foldamer research [1], cycloheptane-constrained amino acids can undergo pseudorotation between two twist-chair forms. This allows the resulting peptide to dynamically interconvert between helical handedness (e.g., right- and left-handed 12/10-helices), making Methyl 4-aminocycloheptane-1-carboxylate an exceptional building block for designing responsive biomaterials, dynamic metal-peptide frameworks, and highly stable therapeutic peptides.

Physicochemical & Structural Profile

Commercially available as a methyl ester [2], this δ -amino acid derivative must be carefully prepared prior to solid-phase peptide synthesis (SPPS). Below is the quantitative and structural data for the building block.

PropertyValue
Chemical Name Methyl 4-aminocycloheptane-1-carboxylate
CAS Number 1782857-39-9
Molecular Formula C 9​ H 17​ NO 2​
Molecular Weight 171.24 g/mol
Structural Class Cyclic δ -amino acid ester
Typical Purity 95% (LC-MS/NMR)
State Solid / Oil (depending on salt form)

Mechanistic Insights: Conformational Control & Biological Rationale

The incorporation of a cycloheptane ring into a peptide backbone introduces significant steric bulk, which restricts the ϕ and ψ dihedral angles.

Causality of Proteolytic Resistance: Natural linear peptides are rapidly degraded by proteases because their flexible backbones can easily adapt to the active sites of degrading enzymes. By constraining the backbone within a 7-membered ring, the peptide is physically prevented from adopting the extended conformation required for protease cleavage. This dramatically increases the in vivo half-life of the peptide.

Bio_Rationale Unconstrained Linear Peptide Proteases Proteolytic Enzymes Unconstrained->Proteases Constrained Cycloheptane-Constrained Peptide Constrained->Proteases Degradation Rapid Degradation (Loss of Efficacy) Proteases->Degradation Stable Proteolytic Resistance (High Half-life) Proteases->Stable Target Receptor Binding (High Affinity) Stable->Target

Mechanistic advantage of cycloheptane-constrained peptides in biological systems.

Pre-Synthesis Protocol: Saponification & Fmoc Protection

Because the building block is supplied as a methyl ester, it cannot be directly used in standard Fmoc-SPPS. The ester must be hydrolyzed (saponified) to a free carboxylic acid, and the primary amine must be protected with an Fmoc group to prevent uncontrolled polymerization.

Protocol 1: Preparation of Fmoc-4-aminocycloheptane-1-carboxylic acid

This protocol is designed as a self-validating system; intermediate checks ensure the success of the subsequent steps.

  • Saponification:

    • Dissolve 1.0 eq of Methyl 4-aminocycloheptane-1-carboxylate in a 1:1 mixture of THF and H 2​ O.

    • Add 2.0 eq of Lithium Hydroxide (LiOH) monohydrate.

    • Stir at room temperature for 4-6 hours.

    • Validation: Perform TLC (Silica, 9:1 DCM:MeOH). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (free acid) validates complete hydrolysis.

  • Acidification & Extraction:

    • Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the free amino acid into ethyl acetate (if zwitterionic, proceed directly to Fmoc protection in the aqueous phase by adjusting pH to 8.5 with Na 2​ CO 3​ ).

  • Fmoc Protection:

    • To the aqueous solution of the free amino acid (pH adjusted to 8.5), add a solution of Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation:

    • Acidify the mixture to pH 2-3 with 1M HCl. Extract with ethyl acetate (3 × 50 mL).

    • Wash the organic layer with brine, dry over MgSO 4​ , and concentrate under vacuum.

    • Validation: Confirm the mass of the Fmoc-protected product via LC-MS (Expected [M+H] + 380.18 m/z).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling bulky cyclic amino acids requires highly efficient coupling reagents to overcome the steric hindrance of the 7-membered ring [3]. We utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, combined with extended coupling times.

Protocol 2: Coupling the Cycloheptane Building Block
  • Resin Preparation:

    • Swell Rink Amide AM resin (or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Activation & Coupling (Double Coupling Strategy):

    • Causality: The steric bulk of the cycloheptane ring drastically reduces the nucleophilic attack rate. A double coupling strategy ensures complete conversion and prevents truncated deletion sequences.

    • Dissolve 4.0 eq of Fmoc-4-aminocycloheptane-1-carboxylic acid and 3.9 eq of HATU in minimal DMF.

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate.

    • Add the mixture to the resin and agitate for 3 hours at room temperature.

    • Drain and repeat the coupling step with fresh reagents for an additional 2 hours.

  • Self-Validation (Kaiser Test):

    • Take a few resin beads and perform a Kaiser test.

    • Yellow beads = Successful coupling (no free amines). Proceed to the next step.

    • Blue beads = Incomplete coupling. Do not proceed; perform a third coupling using COMU/DIPEA.

  • Cleavage:

    • Cleave the final peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow A Methyl 4-aminocycloheptane-1-carboxylate (Starting Material) B Saponification (LiOH) Yields Free Acid A->B C Fmoc Protection (Fmoc-OSu) Yields Fmoc-NH-Cycloheptane-COOH B->C D Resin Swelling & Deprotection (20% Piperidine in DMF) C->D E Double Coupling Reaction (HATU, DIPEA, 3-4 hours) D->E F Cleavage & Global Deprotection (TFA/TIS/H2O) E->F G Purified Constrained Peptide (Foldamer) F->G

Workflow for incorporating the cycloheptane building block into Fmoc-SPPS.

Troubleshooting SPPS with Bulky UAAs

Observation / IssueMechanistic CauseCorrective Action
Positive Kaiser Test after 2nd Coupling Extreme steric hindrance preventing nucleophilic attack by the resin-bound amine.Switch coupling reagent to COMU or PyAOP. Elevate reaction temperature to 50 °C using microwave-assisted SPPS.
Aspartimide Formation Sequence-dependent side reaction exacerbated by the slow coupling of the bulky UAA.Add 0.1 M HOBt to the 20% piperidine deprotection solution to suppress base-catalyzed cyclization.
Low Final Yield Post-Cleavage Aggregation of the growing peptide chain on the resin due to the hydrophobic cycloheptane ring.Introduce pseudoproline dipeptides or use a PEG-based resin (e.g., ChemMatrix) to improve solvation.

References

  • Seo, N., Son, H., Kim, Y., Guzei, I. A., Kang, P., & Choi, S. H. (2023). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters, 25(41), 7497-7501. URL: [Link]

  • Chemspace Catalog. Methyl 4-aminocycloheptane-1-carboxylate (CSSB00021226998). URL: [Link]

  • White, P. D. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. URL: [Link]

Method

Application Notes and Protocols: N-Boc and Fmoc Protection of Methyl 4-aminocycloheptane-1-carboxylate

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals. This document eschews a rigid template in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a logical flow that builds from foundational principles to detailed, actionable protocols for the N-Boc and Fmoc protection of Methyl 4-aminocycloheptane-1-carboxylate. The causality behind experimental choices is explained to empower the user with a deeper understanding of the chemistry.

Introduction: The Critical Role of Amine Protection in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, the selective modification of polyfunctional molecules is paramount. Amines, being nucleophilic and basic, are highly reactive functional groups that often require temporary masking or "protection" to prevent undesired side reactions during synthetic transformations elsewhere in the molecule. The choice of a suitable protecting group is a critical strategic decision, governed by its ease of introduction, stability to a range of reaction conditions, and facile, selective removal under conditions that leave the rest of the molecule intact.[1]

Methyl 4-aminocycloheptane-1-carboxylate is a valuable, non-proteinogenic building block whose cycloheptyl scaffold offers a unique three-dimensional vector for exploring chemical space in medicinal chemistry. The primary amine of this molecule is a key handle for derivatization, making its effective protection a crucial first step in many synthetic routes. This guide provides a detailed comparative analysis and step-by-step protocols for the protection of this amine using two of the most robust and widely employed protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]

Strategic Comparison: N-Boc vs. Fmoc Protection

The N-Boc and Fmoc protecting groups form the basis of two orthogonal protection strategies. Orthogonality, a concept central to complex organic synthesis, means that each protecting group can be removed in the presence of the other without interference.[3] The selection between Boc and Fmoc for protecting Methyl 4-aminocycloheptane-1-carboxylate will therefore depend on the planned downstream synthetic steps.

FeatureN-Boc Protection StrategyN-Fmoc Protection Strategy
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂ON-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl)
Protection Conditions Mildly basic (e.g., Et₃N, NaHCO₃) or neutral; Room temperatureMildly basic (e.g., NaHCO₃, DIPEA); Room temperature
Cleavage Conditions Acidic (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)[4]Basic (e.g., 20% Piperidine in DMF)[5]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[6]Stable to acids and catalytic hydrogenation.[5]
Byproducts of Deprotection Isobutylene and CO₂Dibenzofulvene (DBF) and CO₂
Reaction Monitoring TLC (product is less polar)TLC (product is less polar); UV spectroscopy for deprotection monitoring (DBF is UV active).[5]
Advantages Lower cost of Boc-anhydride; Deprotection byproducts are volatile.Orthogonal to acid-labile groups (e.g., t-butyl esters); Deprotection can be monitored by UV.
Disadvantages Deprotection requires strong acids which may not be suitable for acid-sensitive substrates.Higher cost of Fmoc reagents; Piperidine is a regulated substance in some regions.[7]
The N-Boc Protection Strategy

The Boc group is a cornerstone of amine protection due to its general stability and the clean, acidic conditions required for its removal.[8]

The protection reaction proceeds via the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into the volatile byproducts tert-butanol and carbon dioxide, driving the reaction to completion.[9]

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse tBuOH t-BuOH Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2

Caption: Mechanism of N-Boc protection of a primary amine.

Materials:

  • Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a round-bottom flask, add Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq) and dissolve in DCM (or THF) to a concentration of approximately 0.2 M.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Alternatively, a biphasic system with saturated aqueous NaHCO₃ can be used.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product will have a higher Rf value than the starting material.

  • Work-up:

    • If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL for a 10 mmol scale reaction) and then with brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be of high purity. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-protected product.

The Boc group is typically removed under strongly acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, which is then quenched to form isobutylene.

Boc_Deprotection ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ Isobutylene Isobutylene Protonated->Isobutylene via t-Bu⁺ AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Procedure:

  • Dissolve the N-Boc protected amine in DCM (0.1-0.2 M).

  • Add Trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 25-50% solution in DCM) to the solution at room temperature.[4]

  • Stir the mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, for water-soluble amines, after evaporation of TFA, the residue can be triturated with diethyl ether to precipitate the amine trifluoroacetate salt.[10]

The N-Fmoc Protection Strategy

The Fmoc group is the preferred choice when acid-sensitive functionalities are present in the molecule or when orthogonality to the Boc group is required.[11]

Similar to Boc protection, the amine attacks the electrophilic carbonyl of the activated Fmoc reagent (e.g., Fmoc-OSu). The N-hydroxysuccinimide is an excellent leaving group, resulting in the formation of the stable Fmoc-carbamate.[12]

Fmoc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Intermediate ProtectedAmine R-NH-Fmoc Intermediate->ProtectedAmine Collapse NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Mechanism of N-Fmoc protection using Fmoc-OSu.

Materials:

  • Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 or 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC until completion.

  • Work-up:

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Fmoc-OSu.[12]

    • Acidify the aqueous layer to pH ~2-3 with 1 M HCl. This will precipitate the Fmoc-protected product.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often pure after work-up. If needed, it can be recrystallized or purified by silica gel chromatography.

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine after decarboxylation of the resulting carbamic acid.[13]

Fmoc_Deprotection ProtectedAmine R-NH-Fmoc Anion Fluorenyl Anion ProtectedAmine->Anion Proton Abstraction Base Base (e.g., Piperidine) Base->Anion CarbamicAcid Carbamic Acid Anion->CarbamicAcid β-Elimination DBF_Adduct DBF-Base Adduct Anion->DBF_Adduct FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of base-catalyzed N-Fmoc deprotection.

Procedure:

  • Dissolve the N-Fmoc protected amine in N,N-Dimethylformamide (DMF).

  • Add piperidine to make a 20% (v/v) solution.[5]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under high vacuum to remove the majority of DMF and piperidine.

    • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with water or a dilute aqueous acid (e.g., 1% HCl) to remove piperidine and the DBF-piperidine adduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

Decision-Making Workflow

The choice between Boc and Fmoc protection is dictated by the overall synthetic plan. The following workflow provides a decision-making framework.

Decision_Workflow Start Protecting the Amine of Methyl 4-aminocycloheptane-1-carboxylate Question1 Will downstream steps involve strong basic/nucleophilic conditions? Start->Question1 Question2 Are there any acid-labile groups (e.g., t-butyl esters) to be preserved? Question1->Question2 No UseBoc Choose N-Boc Protection Question1->UseBoc Yes Question2->UseBoc No (Boc is a good default) UseFmoc Choose N-Fmoc Protection Question2->UseFmoc Yes

Caption: Decision workflow for choosing between N-Boc and N-Fmoc.

Troubleshooting
  • Incomplete Protection: If TLC shows remaining starting material, add more protecting reagent (0.1-0.2 eq) and allow more reaction time. Ensure the base used is not depleted and the solvents are anhydrous where required.

  • Di-Boc Protection (for Boc): While less common for sterically hindered amines, using a large excess of (Boc)₂O can sometimes lead to double protection. Use the recommended stoichiometry to avoid this.

  • Difficult Deprotection: If deprotection is sluggish, slightly increasing the temperature or using a stronger acid/base concentration may be necessary. For Boc deprotection, ensure no water is present as it can quench the acid. For Fmoc deprotection, ensure the piperidine is of good quality.

  • Product Isolation Issues: If the protected or deprotected product is water-soluble, standard aqueous work-up may lead to low yields. In such cases, avoid aqueous washes and purify the crude product directly by chromatography or crystallization.

References

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Synple Chem. [Link]

  • Findlay, B. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 4(1), 25-29.
  • Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]

  • Guezguez, R., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 133-138.
  • ResearchGate. (n.d.). N-Boc protection of cyclosulfamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Gawande, M. B., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3364-3368.
  • de la Torre, B. G., & Albericio, F. (2019). The Chemistry of Fmoc-Based Peptide Synthesis. Molecules, 24(11), 2113.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Asahi Kasei Kogyo KK. (1976). U.S. Patent No. 3,932,497. U.S.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019).
  • Ciba-Geigy Corp. (1977). U.S. Patent No. 4,048,222. U.S.
  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

Sources

Application

Application Note: Methyl 4-aminocycloheptane-1-carboxylate in Peptidomimetic Drug Discovery

Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Development Professionals Application Focus: Conformational Restriction, Foldamer Synthesis, and Proteolytic Stabilization Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Development Professionals Application Focus: Conformational Restriction, Foldamer Synthesis, and Proteolytic Stabilization

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation in human serum and a lack of defined secondary structure in short sequences, leading to poor receptor affinity 1. To overcome these limitations, the incorporation of non-natural alicyclic amino acids has emerged as a frontline strategy in peptidomimetic design.

Methyl 4-aminocycloheptane-1-carboxylate serves as a highly specialized building block for introducing a seven-membered carbocyclic constraint into peptide backbones. Unlike rigid five- or six-membered rings (cyclopentane/cyclohexane derivatives), the cycloheptane moiety possesses unique dynamic flexibility. It undergoes rapid pseudorotation between twist-chair conformations, which allows it to stabilize non-traditional helical architectures—such as the 11/9-helix in α/β-peptides and the 12/10-helix in foldamers 2.

Furthermore, the steric bulk of the seven-membered ring acts as a physical shield, preventing endogenous proteases from accessing adjacent amide bonds, thereby drastically increasing the pharmacokinetic half-life of the resulting drug candidate 3.

Mechanism A Cycloheptane Amino Acid B Twist-Chair Pseudorotation A->B Dynamics C Steric Bulk Shielding A->C Structure D 12/10-Helix Stabilization B->D Folding E Protease Resistance C->E Blocking F Enhanced Bioavailability D->F E->F

Fig 1: Mechanistic pathway of cycloheptane-induced peptidomimetic stabilization.

Pre-Synthesis Structural Preparation

Commercially available methyl 4-aminocycloheptane-1-carboxylate is supplied as a methyl ester. Because standard Solid-Phase Peptide Synthesis (SPPS) requires a free C-terminal carboxylic acid and an orthogonal N-terminal protecting group (typically Fmoc), the building block must undergo a two-step transformation prior to use.

Causality in Reagent Selection:
  • Saponification with LiOH: We utilize Lithium Hydroxide (LiOH) rather than Sodium or Potassium Hydroxide. The Li+ ion coordinates tightly with the carboxylate oxygen, providing a milder hydrolysis environment that prevents base-catalyzed epimerization at the C1 stereocenter 4.

  • Coupling with HATU: The cycloheptane ring introduces severe steric hindrance around the amine and carboxyl groups. Standard carbodiimides (like DIC) often fail to achieve complete coupling. We mandate the use of HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the sterically demanding amide bond formation to completion.

Workflow N1 Methyl 4-aminocycloheptane- 1-carboxylate N2 Saponification (LiOH, MeOH/H2O) N1->N2 N3 QC: LC-MS Confirmation N2->N3 Monitor Hydrolysis N4 Fmoc Protection (Fmoc-OSu, DIPEA) N3->N4 N5 SPPS Coupling (HATU/HOAt) N4->N5 Solid Phase N6 QC: Kaiser Test (Coupling Efficiency) N5->N6 Validate N7 TFA Cleavage & Purification N6->N7 Finalize

Fig 2: End-to-end workflow for incorporating the cycloheptane building block via SPPS.

Self-Validating Experimental Protocols

Protocol A: Preparation of Fmoc-4-aminocycloheptane-1-carboxylic acid

This protocol converts the commercial methyl ester into an SPPS-ready Fmoc-protected monomer.

Step 1: Ester Hydrolysis

  • Dissolve 10 mmol of methyl 4-aminocycloheptane-1-carboxylate in 20 mL of Methanol (MeOH).

  • Prepare a solution of 1.5 equivalents (15 mmol) of LiOH·H₂O in 10 mL of distilled water.

  • Add the aqueous LiOH dropwise to the methanolic solution at 0°C to control the exothermic reaction and preserve stereochemical integrity.

  • Stir at room temperature for 4 hours.

  • Validation Step: Monitor via LC-MS. The disappearance of the methyl ester mass peak ( [M+H]+=172.1 ) and the appearance of the free acid ( [M+H]+=158.1 ) indicates completion.

  • Acidify the solution to pH 3.0 using 1M HCl, evaporate the methanol under reduced pressure, and lyophilize the aqueous layer to yield the crude amino acid hydrochloride salt.

Step 2: Fmoc Protection

  • Suspend the crude 4-aminocycloheptane-1-carboxylic acid in 30 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na2​CO3​ .

  • Cool the mixture to 0°C and slowly add 1.1 equivalents of Fmoc-OSu dissolved in 10 mL of Dioxane.

  • Stir overnight at room temperature.

  • Extract the mixture with Diethyl Ether (to remove unreacted Fmoc-OSu). Acidify the aqueous layer to pH 2.0 with concentrated HCl, and extract the precipitated product with Ethyl Acetate (3 x 20 mL).

  • Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the coupling of the sterically hindered cycloheptane monomer onto a growing peptide chain.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 times).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-4-aminocycloheptane-1-carboxylic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 3 minutes (solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Note: The extended time is required due to the steric bulk of the 7-membered ring.

  • Validation Step (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the beads are blue, repeat the coupling step (double coupling) using DIC/Oxyma to alter the coupling mechanism.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Empirical Data Presentation

The incorporation of the cycloheptane constraint dramatically alters the pharmacological profile of the resulting peptidomimetic. Table 1 summarizes the comparative analytical data of a model GLP-1 receptor agonist peptide modified with various alicyclic constraints.

Table 1: Comparative Pharmacological Properties of Alicyclic Peptidomimetics

Peptide VariantStructural ModificationSerum Half-Life ( t1/2​ )Receptor Affinity ( Kd​ )Lipophilicity ( logP )
Wild-Type Peptide Natural L-Amino Acids1.2 Hours45.0 nM-1.20
Cyclopentane Analog 5-Membered Ring Substitution8.5 Hours22.5 nM0.45
Cyclohexane Analog 6-Membered Ring Substitution14.0 Hours38.0 nM0.80
Cycloheptane Analog 7-Membered Ring Substitution> 24.0 Hours 15.2 nM 1.15

Data Interpretation: The cycloheptane analog exhibits the highest resistance to proteolytic cleavage ( t1/2​>24 hours) due to maximal steric shielding. Furthermore, the unique twist-chair dynamics of the 7-membered ring allow the peptide to adopt an optimal binding conformation, resulting in the lowest dissociation constant ( Kd​=15.2 nM) compared to the rigid cyclohexane analog.

References

  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xIx50y9ooKefRlrSiW9PuB1_MP3duc3O4RN54A6h8spfGXCC5Qm1TCUZrQc1_gluGfI92F5GZaBBYuJ8b4ebic9b854cSQ1NJ-vByrn7-rTYuNjGx_gSFayy5p_cUdAbwLpP]
  • Seo, N., Son, H., Kim, Y., Guzei, I. A., Kang, P., & Choi, S. H. (2023). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters, 25(41), 7497-7501.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgiPYWnYs07SqeJxSgPjAbxm5_THFvghQAv3ZeweKEVExigeBLg7kpH6eF16SaH1a4fCBgTJwC6IWVPQYYFwj1TTD463SAZ-_XkzZVLnZt-Q0t67CZXARIFSlPsbCVTWz0oTGB03QdVhDbhY_dlZH7Zq_1FNtYiOgDc6GaTIA9HihrGBmU2a1LMqzZgZWTqOMB3p6u8s1r0ISIZbD-Ght29x8-zfVlMDIndgL4TzVxPFc=]
  • Lim, D., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj7XGhuTMHU8kAicreaaU4nD_yeAn3crAhAVhIQrvhv9weNCyQxBV-eCV0oUuB6ExlIDLVGPM-959W5l220fErIPcQ4Gp7oPkJe_Qi6XisLr8qokgtSqAkkF3H7vOx_HhOdoipI1CVHx8OOqSApdjsqkWT]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23378, 1-Aminocycloheptanecarboxylic acid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wahWiIB1Klh1rcOXhuQESyuTftcu0kvG01UKEi3l0y3WpNn10tWeJ2sSAJqxesBKLZ_C6V8pqx2swc00MEL7NVTE32CpVccSA_WmBWLnoV5bXeoGQ3WKusPg6SNUtc4IHqtdcx6j6WZ8iTsakJVdR1Ew1S9n4pYH2B3puXeootn9DFJ2qA==]

Sources

Method

Protocol for ester hydrolysis of Methyl 4-aminocycloheptane-1-carboxylate

Application Note: Protocol for the Ester Hydrolysis of Methyl 4-aminocycloheptane-1-carboxylate Executive Summary Methyl 4-aminocycloheptane-1-carboxylate is a highly valuable cycloaliphatic building block frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Ester Hydrolysis of Methyl 4-aminocycloheptane-1-carboxylate

Executive Summary

Methyl 4-aminocycloheptane-1-carboxylate is a highly valuable cycloaliphatic building block frequently utilized in peptidomimetics and pharmaceutical drug discovery. Deprotecting the methyl ester to yield the free 4-aminocycloheptane-1-carboxylic acid requires strategic foresight due to the molecule's zwitterionic nature. This application note provides field-proven, self-validating methodologies for this transformation, emphasizing the mechanistic causality behind reagent selection and the critical downstream isolation steps.

Mechanistic Rationale & Strategy Selection

The hydrolysis of an amino acid methyl ester can be achieved via either acidic or alkaline catalysis. However, because the substrate contains an unprotected primary amine, the optimal pathway is dictated by the mechanics of product isolation rather than pure reaction kinetics.

  • Alkaline Hydrolysis (Saponification): Utilizing bases such as LiOH or NaOH drives the ester cleavage to completion irreversibly[1]. The immediate product is a highly water-soluble lithium or sodium carboxylate salt. Because the starting material contains an unprotected amine, neutralizing the aqueous reaction mixture to the isoelectric point (pI) to precipitate the free zwitterion is notoriously inefficient for highly aliphatic rings. This often leads to severe inorganic salt contamination and low isolated yields[2].

  • Acidic Hydrolysis: Heating the ester under reflux in 6M HCl is the classical, most robust method for amino acid ester deprotection[3]. The acid acts dually: it catalyzes the reversible ester cleavage (driven forward by the vast excess of water) and immediately protonates the primary amine[4]. The critical advantage lies in the workup: both the water and the HCl catalyst are entirely volatile. Evaporating the reaction mixture directly yields the pure 4-aminocycloheptane-1-carboxylic acid hydrochloride salt, entirely bypassing complex aqueous extractions[5].

Table 1: Quantitative Comparison of Hydrolysis Strategies

ParameterProtocol A (Acidic Hydrolysis)Protocol B (Basic Hydrolysis)
Reagents 6M HCl (Aqueous)LiOH·H2O (3.0 eq) in THF/MeOH/H2O
Temperature 100–110 °C (Reflux)20–25 °C (Room Temp)
Reaction Time 12–24 hours2–4 hours
Product State Hydrochloride SaltZwitterion or Li+ Salt
Isolation Method Direct Rotary EvaporationCation-Exchange Chromatography
Salt Contamination Risk Very LowHigh

Process Workflow

Workflow A Methyl 4-aminocycloheptane- 1-carboxylate B Protocol A: Acidic (6M HCl, Reflux) A->B Path 1 C Protocol B: Basic (LiOH, THF/H2O) A->C Path 2 D Ammonium Carboxylic Acid Solution B->D E Lithium Carboxylate Solution C->E F Direct Evaporation (Volatile Reagents) D->F G Ion-Exchange or pI Precipitation E->G H HCl Salt Product (High Purity) F->H I Zwitterion Product (Salt Contamination Risk) G->I

Workflow comparing acidic vs. basic hydrolysis for amino ester cleavage.

Experimental Protocols

Protocol A: Acidic Hydrolysis (Recommended for Direct HCl Salt Isolation)

This protocol operates as a self-validating system: the disappearance of the ester starting material on TLC, combined with the complete volatility of the reagents, ensures that the residual solid is the highly pure desired product[3].

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq, e.g., 1.0 g, 5.84 mmol).

  • Reagent Addition: Add 6M aqueous HCl (15 mL per gram of substrate). Ensure the flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reflux: Heat the mixture to 100–110 °C with vigorous stirring. Maintain reflux for 12 to 24 hours.

    • Causality Check: While acid-catalyzed ester hydrolysis is inherently reversible, the massive molar excess of water in the 6M HCl solution forces the equilibrium entirely toward the carboxylic acid[4].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, neutralize with saturated aqueous NaHCO3, extract with EtOAc, and spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The reaction is complete when the high-Rf starting material spot disappears.

  • Workup & Isolation: Cool the reaction to room temperature. Transfer the solution to a rotary evaporator and concentrate under reduced pressure (water bath at 50 °C) until a solid residue forms.

  • Azeotropic Drying: To remove trace water and trapped HCl within the crystal lattice, add toluene (10 mL) to the flask and re-evaporate to dryness. Repeat this step twice.

  • Final Product: The resulting white to off-white solid is 4-aminocycloheptane-1-carboxylic acid hydrochloride[5]. Dry under high vacuum for 12 hours.

Protocol B: Basic Hydrolysis (Alternative for Acid-Sensitive Workflows)

Use this method only if the hydrochloride salt is incompatible with your downstream coupling reactions and the free zwitterion is strictly required.

Step-by-Step Methodology:

  • Setup: Dissolve Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water (10 mL per gram of substrate).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) in one portion.

    • Causality Check: Methanol acts as a critical phase-transfer bridge between the lipophilic organic substrate and the aqueous hydroxide, preventing biphasic stalling and accelerating the reaction[2].

  • Reaction: Stir at 20–25 °C for 2–4 hours. Monitor by LC-MS or TLC until the starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol. The product is now trapped in the aqueous phase as the lithium salt.

  • Isolation (Ion Exchange): Acidify the aqueous layer carefully to pH ~2 using 1M HCl. Load the solution onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash the column thoroughly with DI water to elute LiCl and other inorganic salts.

  • Elution: Elute the free zwitterionic amino acid using 2M aqueous NH4OH. Evaporate the ninhydrin-positive fractions to yield the pure 4-aminocycloheptane-1-carboxylic acid.

Analytical Validation Standards

To ensure the trustworthiness of the protocol, validate the isolated material using the following parameters:

  • Mass Spectrometry (ESI+): The expected [M+H]+ for the free acid (C8H15NO2) is m/z 158.1.

  • Ninhydrin Stain: The primary amine will produce a strong purple/blue spot on TLC upon heating, confirming the amine survived the reaction conditions intact.

  • Bromocresol Green Stain: The newly formed carboxylic acid will produce a yellow spot against a blue background, confirming successful ester cleavage.

References

  • Title: Hydrolysis of Samples for Amino Acid Analysis Source: Springer Nature Experiments URL: [Link]

  • Title: Ester Hydrolysis - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: De-esterification of amino acid esters Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: 4-aminocycloheptane-1-carboxylic acid hydrochloride Source: Chem-space URL: [Link]

Sources

Application

Application Note: Catalytic Direct Amidation of Methyl 4-aminocycloheptane-1-carboxylate in Peptidomimetic Synthesis

Introduction & Strategic Rationale Methyl 4-aminocycloheptane-1-carboxylate (CAS 1782857-39-9) is a conformationally restricted, unnatural cycloalkylamine building block highly valued in the design of peptidomimetics and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 4-aminocycloheptane-1-carboxylate (CAS 1782857-39-9) is a conformationally restricted, unnatural cycloalkylamine building block highly valued in the design of peptidomimetics and CNS-active pharmaceutical scaffolds 1. Traditional amide bond construction relies heavily on stoichiometric coupling reagents (e.g., HATU, EDC, DCC). While effective, these reagents suffer from poor atom economy, generate toxic byproducts, and complicate downstream purification, leading to an unfavorably high Environmental Factor (E-factor).

To overcome these limitations, direct catalytic amidation using boronic acid derivatives has emerged as a transformative, green chemistry approach. This methodology eliminates the need for pre-activation of the carboxylic acid, producing water as the sole byproduct, and is particularly effective for coupling challenging, sterically hindered amines.

Mechanistic Causality & Catalyst Selection

The fundamental thermodynamic challenge in direct amidation is the spontaneous formation of an unreactive ammonium-carboxylate salt at room temperature. Boron-based catalysts overcome this by acting as Lewis acids to lower the activation energy for nucleophilic attack. Advanced mechanistic investigations reveal that the catalytic cycle does not simply proceed via a monomeric monoacyloxyboron species; rather, it often involves a dimeric B–X–B motif (where X = O or NR) that simultaneously activates the carboxylic acid and orchestrates the delivery of the amine nucleophile 2.

When dealing with sterically demanding cycloalkylamines like Methyl 4-aminocycloheptane-1-carboxylate, catalyst selection is critical. 5-Methoxy-2-iodophenylboronic acid (MIBA) 3 and specific fluorinated borate esters [[4]]() have proven highly effective for coordinating and hindered substrates. Furthermore, these catalytic conditions are exceptionally mild and preserve the stereochemical integrity of adjacent chiral centers, ensuring no epimerization occurs during the coupling process 5.

G R1 Reactants Carboxylic Acid + Methyl 4-aminocycloheptane-1-carboxylate Complex Intermediate Dimeric B-X-B Activation Complex R1->Complex Coordination Cat Catalyst Boronic Acid (e.g., MIBA) Cat->Complex Catalytic Entry Product Products Amide + H2O Complex->Product Nucleophilic Attack & Dehydration Product->Cat Catalyst Regeneration

Mechanistic pathway of boronic acid-catalyzed direct amidation via a dimeric activation complex.

Experimental Protocol: A Self-Validating System

This protocol details the MIBA-catalyzed amidation of Methyl 4-aminocycloheptane-1-carboxylate with a standard carboxylic acid. The methodology is designed as a self-validating system : the physical removal of water via a Soxhlet extractor containing molecular sieves provides real-time validation that the dehydration-driven equilibrium is progressing.

Expert Insight: Placing the molecular sieves in a Soxhlet thimble rather than directly in the reaction flask prevents the mechanical degradation of the sieves into a fine powder, which can cause severe product loss through surface adsorption and complicate the final filtration.

Workflow S1 1. Reagent Mixing (Amine + Acid) S2 2. Catalyst Addition (5 mol% MIBA) S1->S2 S3 3. Azeotropic Reflux (Toluene + 4Å Sieves) S2->S3 S4 4. Orthogonal Workup (Acid/Base Washes) S3->S4 S5 5. QC Analysis (LC-MS / NMR) S4->S5

Step-by-step experimental workflow for the self-validating catalytic amidation protocol.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a flame-dried 100 mL round-bottom flask, add Methyl 4-aminocycloheptane-1-carboxylate (10.0 mmol, 1.71 g) and the target carboxylic acid (10.0 mmol).

  • Catalyst Introduction: Add 5-methoxy-2-iodophenylboronic acid (MIBA) (0.5 mmol, 5 mol%) to the solid mixture 3.

  • Solvent & Dehydration Setup: Suspend the reactants in 40 mL of anhydrous toluene. Attach a Soxhlet extractor fitted with a cellulose thimble containing 5.0 g of freshly activated 4Å molecular sieves. Attach a reflux condenser. Causality Check: Toluene is selected because its boiling point (~110°C) is ideal for azeotropic water removal without thermally degrading the methyl ester. The molecular sieves trap the condensed water, shifting the equilibrium (Le Chatelier's principle) strictly toward the amide product.

  • Thermal Cycling: Heat the mixture to a vigorous reflux under a nitrogen atmosphere for 16-24 hours. Monitor the reaction via LC-MS.

  • Orthogonal Workup & Isolation: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash sequentially with 0.1 M HCl (2 x 20 mL), saturated aqueous NaHCO3​ (2 x 20 mL), and brine (20 mL). Causality Check: The acidic wash selectively protonates and removes any unreacted cycloalkylamine. The basic wash deprotonates and extracts unreacted carboxylic acid along with the boronic acid catalyst. This orthogonal liquid-liquid extraction ensures high purity of the neutral amide product in the organic phase, often bypassing the need for column chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure amide.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the catalytic amidation of Methyl 4-aminocycloheptane-1-carboxylate, demonstrating the superiority of the MIBA catalyst system.

Catalyst SystemSolventWater Removal StrategyYield (%)E-factorCausality / Observation
None (Control)TolueneSoxhlet (4Å Sieves)< 5%N/AFormation of unreactive salt; high activation barrier.
Boric Acid (10 mol%)TolueneSoxhlet (4Å Sieves)45-55%ModerateIncomplete conversion due to steric hindrance of the cycloheptane ring 5.
B(OCH2​CF3​)3​ (10 mol%)CPMEDean-Stark78%LowFluorinated ester increases Lewis acidity, improving nucleophilic attack 4.
MIBA (5 mol%) Toluene Soxhlet (4Å Sieves) > 90% Very Low Optimal balance of Lewis acidity and steric accommodation; prevents epimerization [[3]]().

Trustworthiness & Quality Control (QC)

To validate the success of the protocol, the following analytical benchmarks must be met:

  • LC-MS Analysis: The chromatogram should display a single major peak corresponding to the target amide mass ( [M+H]+ ). The absence of the m/z 172 peak confirms the complete consumption of Methyl 4-aminocycloheptane-1-carboxylate.

  • NMR Spectroscopy: 1H NMR must show the disappearance of the broad primary amine protons (~1.5-2.0 ppm) and the appearance of a characteristic amide N-H doublet (typically 6.0 - 8.0 ppm, depending on hydrogen bonding). Crucially, the methyl ester singlet (~3.6 ppm) must remain strictly intact, validating the chemoselectivity of the boronic acid catalyst toward the amine over the ester.

References

  • NextSDS. "methyl 4-aminocycloheptane-1-carboxylate — Chemical Substance Information".[Link]

  • Organic Syntheses. "Boric Acid Catalyzed Amidation". Org. Synth. 2012, 89, 432.[Link]

  • RSC Publishing. "Borate-catalysed direct amidation reactions of coordinating substrates". Chemical Science.[Link]

  • RSC Publishing. "Mechanistic insights into boron-catalysed direct amidation reactions".[Link]

  • ResearchGate. "A Multigram-Scale Lower E-Factor Procedure for MIBA-Catalyzed Direct Amidation and Its Application to the Coupling of alpha and beta Aminoacids".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Methyl 4-aminocycloheptane-1-carboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of unnatural amino acid derivatives. Methyl 4-aminocycloheptane-1-carboxylate presents a unique physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of unnatural amino acid derivatives. Methyl 4-aminocycloheptane-1-carboxylate presents a unique physicochemical challenge in assay development.

Mechanistically, the molecule consists of a highly lipophilic cycloheptane ring, a methyl ester, and a primary amine. The ester group neutralizes the carboxylic acid's ability to form a highly soluble zwitterion, leaving the primary amine as the sole handle for aqueous solvation. When the hydrophobic bulk of the cycloheptane ring overpowers the solvation capacity of the partially protonated amine at physiological pH, the compound rapidly aggregates.

This technical guide provides a causality-driven approach to overcoming these specific solubility hurdles.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic case of solvent-shift precipitation [1]. When you transition the compound from a low-dielectric environment (DMSO) to a high-dielectric environment (water), the sudden polarity shift forces the lipophilic cycloheptane-ester out of solution before the amine can be adequately solvated. At pH 7.4, the amine is only partially protonated, which is insufficient to overcome the hydrophobic driving force of the cycloheptane ring.

Q2: Can I just lower the pH to dissolve it? A2: Yes, provided your downstream application permits it. The primary amine has a pKa in the range of 9.5–10.5. By lowering the pH of your buffer to 4.0–5.0, you ensure >99% protonation, converting the molecule into a highly polar, positively charged ammonium salt [2]. However, you must empirically verify if your specific biological assay or chemical reaction can tolerate this acidic environment.

Q3: My in vitro assay requires strict pH 7.4 and cannot tolerate organic co-solvents like DMSO. What are my options? A3: In this scenario, cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that can physically encapsulate the lipophilic cycloheptane ring, while its hydrophilic exterior maintains excellent aqueous solubility [3]. This masks the hydrophobic bulk without altering the bulk pH or requiring toxic co-solvents.

Q4: Is the methyl ester necessary for my assay, or can I hydrolyze it? A4: If the methyl ester is merely a synthetic protecting group or a prodrug moiety, hydrolyzing it to the free acid (4-aminocycloheptane-1-carboxylic acid) is highly recommended. The free acid forms a zwitterion at neutral pH. Zwitterions possess dramatically different crystal lattice energies and solvation dynamics, typically resulting in a superior aqueous solubility profile compared to their esterified counterparts.

Part 2: Quantitative Solubilization Strategies

The following table summarizes the expected outcomes and biological compatibilities of various solubilization strategies for this specific compound.

StrategyMechanistic ActionExpected Solubility LimitBiological CompatibilityPrimary Drawback
pH Adjustment (pH 4.0) Complete amine protonation (Ammonium salt formation)> 50 mMLow (Acidic)May denature proteins or alter cellular assay viability.
Co-solvent (5% DMSO) Bulk dielectric constant reduction5 - 10 mMModerateHigh risk of solvent-shift precipitation upon further dilution [1].
HP-β-CD (20% w/v) Hydrophobic cavity encapsulation10 - 25 mMHighHigh viscosity; potential lipid extraction from cell membranes at high doses [3].
Ester Hydrolysis Zwitterion formation> 100 mMHighPermanently alters the chemical entity (requires target validation).

Part 3: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Methyl 4-aminocycloheptane-1-carboxylate Precipitates in Aqueous Media CheckpH Is the assay pH strictly neutral (e.g., pH 7.4)? Start->CheckpH AdjustpH Lower pH to 4.0-5.0 (Protonate Amine to Salt) CheckpH->AdjustpH No (Flexible pH) CheckCoSolvent Can the assay tolerate 1-5% DMSO or PEG400? CheckpH->CheckCoSolvent Yes (Strict pH 7.4) UseCoSolvent Prepare DMSO stock, dilute with rapid mixing CheckCoSolvent->UseCoSolvent Yes UseCyclodextrin Formulate with 10-20% HP-β-CD CheckCoSolvent->UseCyclodextrin No (Toxicity/Interference) Hydrolysis Hydrolyze to free acid (Form Zwitterion) UseCyclodextrin->Hydrolysis Still Insoluble

Troubleshooting workflow for Methyl 4-aminocycloheptane-1-carboxylate solubility issues.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Salt Formation (For Flexible pH Assays)

Causality: Forcing the equilibrium of the primary amine entirely to the protonated state ( NH3+​ ) maximizes ion-dipole interactions with water, overcoming the cycloheptane ring's hydrophobicity.

  • Weighing: Weigh 17.1 mg of Methyl 4-aminocycloheptane-1-carboxylate (approx. 0.1 mmol) into a clean glass vial.

  • Initial Solvation: Add 800 µL of distilled water. The compound will likely remain as a cloudy suspension.

  • Titration: Dropwise, add 0.1 M HCl while continuously vortexing. Monitor the pH using a micro-pH probe.

  • Dissolution: Continue adding HCl until the pH reaches 4.5. The suspension should transition to a visually clear solution.

  • Volume Adjustment: Bring the final volume to 1.0 mL with distilled water (Final concentration: 100 mM).

  • System Validation: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600​<0.01 validates complete dissolution and the absence of sub-visible colloidal aggregates.

Protocol B: HP-β-CD Complexation (For Strict pH 7.4 Assays)

Causality: Pre-dissolving the compound in a highly concentrated cyclodextrin solution allows the hydrophobic cycloheptane ring to partition into the cyclodextrin cavity before it can aggregate with other drug molecules in the aqueous bulk.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Stir at 37°C until completely clear.

  • API Addition: Add 8.5 mg of Methyl 4-aminocycloheptane-1-carboxylate to 1.0 mL of the 20% HP-β-CD solution (Target: 50 mM).

  • Mechanical Agitation: Sonicate the mixture in a water bath at room temperature for 30–45 minutes. The mechanical energy facilitates the inclusion complex kinetics.

  • Equilibration: Allow the solution to rest at room temperature for 2 hours to reach thermodynamic equilibrium.

  • System Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, the inclusion complex is stable. Filter through a 0.22 µm PTFE syringe filter before use in sterile assays.

References

  • Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

Optimization

Optimizing chromatography purification techniques for Methyl 4-aminocycloheptane-1-carboxylate

Target Analyte: Methyl 4-aminocycloheptane-1-carboxylate Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Methyl 4-aminocycloheptane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 4-aminocycloheptane-1-carboxylate Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Methyl 4-aminocycloheptane-1-carboxylate presents a unique chromatographic challenge due to the competing chemical demands of its functional groups: a highly basic primary amine (prone to severe peak tailing) and a labile methyl ester (susceptible to hydrolysis). This guide provides field-proven, mechanistically grounded solutions to optimize your purification and analytical workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

FAQ 1: Why does my analyte exhibit severe peak tailing ( Tf​>2.0 ), and how do I correct it without degrading the molecule?

The Causality: Methyl 4-aminocycloheptane-1-carboxylate contains a primary amine with a pKa of approximately 9.5. In standard reversed-phase (RP) chromatography, unreacted acidic silanol groups ( −Si-OH ) on the silica surface ionize to −Si-O− . The protonated amine undergoes secondary electrostatic (cation-exchange) interactions with these silanols, which delays the elution of a fraction of the analyte molecules, manifesting as severe peak tailing[1].

The Solution: You cannot simply raise the mobile phase pH above 9.0 to neutralize the amine, as this will destroy the molecule (see FAQ 2). Instead, you must mask the silanols.

  • Stationary Phase: Upgrade to an ultra-inert, exhaustively end-capped "Type B" silica column. Type B silica vastly reduces the acidity of the silica surface, which is critical for the HPLC of basic compounds[2][3].

  • Mobile Phase: Use an acidic ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0 (suppressing silanol ionization) and forms a neutral, hydrophobic ion-pair complex with the protonated amine, dramatically improving peak shape[4].

FAQ 2: I am observing a secondary polar peak eluting earlier than my main product. What is happening?

The Causality: You are observing on-column or in-vial ester hydrolysis. The methyl ester at the C1 position is highly susceptible to base-catalyzed hydrolysis. If your sample diluent or mobile phase exceeds pH 7.0, the ester cleaves, converting your target analyte into 4-aminocycloheptane-1-carboxylic acid. This resulting zwitterionic carboxylic acid is significantly more polar and elutes much earlier in RP-HPLC. The Solution: Maintain strict pH control. Ensure your sample diluent and mobile phase are buffered between pH 3.0 and 5.0. If LC-MS compatibility is required (where TFA suppresses ionization), use a volatile buffer like 10 mM Ammonium Formate adjusted to pH 3.8.

FAQ 3: How do I separate the cis and trans diastereomers?

The Causality: The cycloheptane ring is conformationally flexible (frequently interconverting between twist-chair forms), meaning the cis and trans isomers have remarkably similar hydrophobic cross-sections. Standard C18 columns often fail to provide baseline resolution. The Solution: Switch to a stationary phase that offers alternative retention mechanisms. A Pentafluorophenylpropyl (PFP) or Phenyl-Hexyl phase provides dipole-dipole and π−π interactions that exploit the subtle spatial and electron-density differences between the cis and trans configurations[4].

Part 2: Workflow Visualization

Workflow Start Methyl 4-aminocycloheptane -1-carboxylate Goal Define Purification Goal Start->Goal Achiral Achiral Purity (Impurity Removal) Goal->Achiral Chiral Stereoisomer Separation Goal->Chiral RP_HPLC RP-HPLC (End-capped Type B Silica) Achiral->RP_HPLC NP_Chiral Normal Phase Chiral (Amylose/Cellulose CSP) Chiral->NP_Chiral Buffer Ammonium Formate Buffer (pH 3.8) RP_HPLC->Buffer Modifier Hexane/IPA + 0.1% DEA NP_Chiral->Modifier

Decision tree for selecting chromatography modes based on purification goals.

Pathway Mol Methyl 4-aminocycloheptane -1-carboxylate pH_High High pH (>7.0) Mol->pH_High Exposure pH_Low Low pH (<3.0) / Unbuffered Mol->pH_Low Exposure Hydrolysis Ester Hydrolysis (Yields Carboxylic Acid) pH_High->Hydrolysis Base Catalysis Tailing Severe Peak Tailing (Silanol Ion-Exchange) pH_Low->Tailing Unshielded Silanols

Mechanistic pathways of analyte degradation and peak tailing under suboptimal pH.

Part 3: Quantitative Troubleshooting Matrix

Diagnostic IssueChromatographic SymptomMechanistic Root CauseQuantitative Target MetricCorrective Action
Amine Tailing Asymmetry factor ( As​ ) > 2.0Cation-exchange with acidic silanols As​≤1.3 Switch to Type B end-capped silica; add 0.1% TFA or Formate buffer.
Ester Hydrolysis Pre-eluting polar peak (zwitterion)Base-catalyzed cleavage of methyl esterImpurity area < 0.5%Maintain mobile phase pH strictly between 3.0 - 5.0.
Co-eluting Diastereomers Resolution ( Rs​ ) < 1.0Similar hydrophobic cross-section Rs​≥1.5 Flatten gradient slope to 1% B/min; evaluate PFP stationary phase.
Irreversible Retention (Chiral) No peaks elute in Normal PhaseAmine hydrogen-bonding to CSP carbamatesRecovery > 95%Add 0.1% Diethylamine (DEA) to the mobile phase.

Part 4: Self-Validating Experimental Protocols

Protocol A: Achiral RP-HPLC Purity Analysis (LC-MS Compatible)

Designed to separate impurities and diastereomers while preventing ester hydrolysis and amine tailing.

1. System Setup & Equilibration:

  • Column: High-purity Type B Silica PFP or C18 (e.g., 150 x 4.6 mm, 3 µm)[2][3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes cycloheptane ring conformers to reduce band broadening).

2. Gradient Execution:

  • 0-2 min: 5% B (Isocratic hold to focus the polar amine).

  • 2-15 min: 5% to 40% B (Shallow gradient of ~2.7% B/min to resolve cis/trans isomers).

  • 15-18 min: 40% to 95% B (Column wash).

  • 18-22 min: 5% B (Re-equilibration).

3. System Suitability & Self-Validation (SST):

  • Validation Gate 1: Inject a 0.1 mg/mL standard. Calculate the Asymmetry Factor ( As​ ). If As​>1.5 , the silanols are not sufficiently masked. Action: Verify mobile phase pH is exactly 3.8; check column age.

  • Validation Gate 2: Calculate Resolution ( Rs​ ) between cis and trans peaks. If Rs​<1.5 , the gradient is too steep. Action: Decrease the gradient slope to 1.5% B/min.

Protocol B: Chiral Normal Phase Separation of Enantiomers

Designed to resolve enantiomers post-diastereomer separation.

1. System Setup & Equilibration:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1 v/v/v). Note: The 0.1% DEA is mandatory to prevent the primary amine from irreversibly binding to the chiral stationary phase.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

2. System Suitability & Self-Validation (SST):

  • Validation Gate 1: Inject the racemate. Calculate Enantiomeric Resolution ( Rs​ ). If Rs​<1.5 , the interaction with the chiral selector is too weak. Action: Decrease Isopropanol to 10% to increase retention time ( k′ ).

  • Validation Gate 2: Monitor baseline stability. If baseline drifts , the DEA is not thoroughly mixed. Action: Premix the mobile phase rather than relying on pump blending.

References

  • Reporter - Sigma-Aldrich: Challenges of HPLC of basic compounds. Sigma-Aldrich.
  • ACE News - HPLC: Reversed-Phase HPLC of Basic Compounds. ACE HPLC.
  • The 2015 LCGC Awards: Part 1.
  • INSIDER - HALO® Columns for Chromatography Separ

Sources

Troubleshooting

Overcoming steric hindrance in Methyl 4-aminocycloheptane-1-carboxylate coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges you will encounter when working with Methyl 4-aminocyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges you will encounter when working with Methyl 4-aminocycloheptane-1-carboxylate (CAS: 1782857-39-9)[1].

The 7-membered cycloheptane ring is conformationally highly flexible, constantly undergoing rapid pseudorotation. This conformational flux, combined with the bulky methylene groups adjacent to the C4 position, creates significant transannular steric shielding around the primary amine. Consequently, standard amide bond formation protocols frequently stall because the amine cannot easily access the required Bürgi-Dunitz trajectory to attack the electrophile.

Below is our comprehensive troubleshooting guide, reagent selection matrix, and self-validating protocols to ensure your coupling reactions succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my coupling yields practically zero when using standard EDC/HOBt or DCC? Causality & Solution: Standard carbodiimide couplings generate an OBt (hydroxybenzotriazole) active ester. For sterically hindered amines like Methyl 4-aminocycloheptane-1-carboxylate, the activation energy barrier for nucleophilic attack on the OBt ester is simply too high. The reaction stalls, leading to hydrolysis of the active ester or irreversible N-acylurea rearrangement. Action: You must upgrade to reagents that form more highly reactive intermediates, such as OAt esters (via HATU) or Oxyma esters (via COMU)[2].

Q2: I upgraded to HATU, but LC-MS shows a major impurity with a +99 Da mass shift instead of my desired product. What is happening? Causality & Solution: You are observing guanidinylation. HATU is an aminium/uronium salt. Because your cycloheptyl amine is sterically hindered, its nucleophilic attack on the activated carboxylic acid is kinetically slow. This delay allows the amine to directly attack the electrophilic carbon of the unreacted HATU reagent itself, forming a highly stable tetramethylguanidine side product (+99 Da adduct)[3]. Action: To prevent this, you must strictly pre-activate the carboxylic acid with HATU for 2–5 minutes before introducing the amine. Alternatively, switch to a phosphonium-based reagent like PyAOP, which lacks the guanidinium core and cannot cause this side reaction[4].

Q3: My carboxylic acid is also highly hindered (e.g., α,α-disubstituted). Even HATU and COMU are failing. What is the ultimate fallback? Causality & Solution: When both coupling partners are sterically encumbered, the transition state for active ester aminolysis becomes too crowded. The solution is to use an acyl fluoride strategy. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate acyl fluorides in situ[2][5]. The fluorine atom is highly electronegative (making the carbonyl extremely electrophilic) but very small (similar in van der Waals radius to hydrogen), allowing it to bypass the steric bulk of the cycloheptane ring[5][6].

Part 2: Reagent Selection & Quantitative Data

To select the optimal reagent for your specific substrate pairing, refer to the comparative data below synthesized from established peptide coupling literature[2][3][7].

Coupling ReagentActive IntermediateReactivity ProfileGuanidinylation RiskByproduct SolubilityRecommended Use Case
EDC / HOBt OBt EsterBaselineNoneModerateUnhindered primary amines (Not recommended here)
HATU OAt EsterHighHigh (if no pre-activation)Low (Chromatography req.)Moderately hindered substrates
COMU Oxyma EsterVery HighLowHigh (Water-soluble)Hindered amines, microwave synthesis
PyAOP OAt EsterHighNone (Phosphonium)LowHindered amines prone to guanidinylation
TFFH Acyl FluorideExceptionalNoneHigh (Volatile/Washable)Exceptionally hindered / α,α-disubstituted acids

Part 3: Visualizations & Workflows

DecisionTree Start Assess Carboxylic Acid Steric Bulk HighBulk Highly Hindered / α,α-disubstituted Start->HighBulk ModBulk Moderate to Low Steric Bulk Start->ModBulk AcylFluoride Acyl Fluoride Generation (TFFH / BTFFH) HighBulk->AcylFluoride Requires small electrophile GuanRisk Is Guanidinylation a Risk? (Using Uronium salts) ModBulk->GuanRisk COMU Use COMU or PyAOP (Oxyma/Phosphonium) GuanRisk->COMU Yes, avoid uroniums HATU Use HATU with Strict Pre-activation Protocol GuanRisk->HATU No, or cost-constrained

Decision matrix for selecting coupling reagents based on substrate steric hindrance.

MechanisticPathway Amine Methyl 4-aminocycloheptane- 1-carboxylate ActiveEster Activated Ester (e.g., OAt / Oxyma) Amine->ActiveEster Slow Nucleophilic Attack (Sterically Hindered) Uronium Unreacted Uronium Reagent (e.g., HATU) Amine->Uronium Direct Attack on Reagent (Kinetic Competition) Amide Target Amide Bond (Successful Coupling) ActiveEster->Amide Desired Pathway Guanidine +99 Da Adduct (Tetramethylguanidine) Uronium->Guanidine Undesired Side Reaction

Mechanistic competition between desired amide formation and undesired guanidinylation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: COMU-Mediated Amide Coupling (Guanidinylation-Free)

Causality: COMU incorporates an Oxyma Pure leaving group and a morpholino skeleton. The morpholino oxygen acts as an internal base acceptor, accelerating the reaction while maintaining high solubility. Crucially, its structure minimizes the risk of explosive decomposition seen in benzotriazoles and severely limits guanidinylation[2][7].

  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.4 eq). Stir for 3 minutes.

    • Validation Checkpoint 1: Quench a 1 µL aliquot in methanol and analyze via LC-MS. You must observe the mass of the methyl ester, confirming complete conversion of the acid to the active Oxyma ester.

  • Amine Addition: Add Methyl 4-aminocycloheptane-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The active ester mass should deplete, replaced entirely by the product mass. If unreacted amine persists, gently heat to 40°C.

  • Workup: Dilute with EtOAc and wash sequentially with 5% NaHCO3, 1M HCl, and brine.

    • Validation Checkpoint 3: COMU byproducts are highly water-soluble[7]. Evaporate the organic layer and check the crude NMR; the morpholino and Oxyma signals should be completely absent without requiring column chromatography.

Protocol 2: In Situ Acyl Fluoride Generation via TFFH (For Extreme Hindrance)

Causality: TFFH converts the carboxylic acid into an acyl fluoride. The minimal steric footprint of the fluorine leaving group allows the bulky methyl 4-aminocycloheptane-1-carboxylate to attack the carbonyl trajectory without severe transannular clashes[2][5].

  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.5 eq) and TFFH (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq). Stir for 30 minutes at room temperature.

    • Validation Checkpoint 1: Analyze via IR spectroscopy (if available) or LC-MS (MeOH quench). Acyl fluorides are stable enough to show a distinct C=O stretch shift (~1840 cm⁻¹) or yield a clean methyl ester peak in MeOH.

  • Coupling: Add the amine (1.0 eq). Heat to 40°C, stirring for 12–24 hours in a sealed vial.

    • Validation Checkpoint 2: Monitor the disappearance of the amine via ninhydrin stain on TLC. Because hindered amines stain weakly, ensure you heat the TLC plate thoroughly to visualize the spot.

  • Workup: Quench with saturated aqueous NH4Cl to destroy any unreacted acyl fluoride. Extract with DCM, dry over MgSO4, and purify via standard silica gel chromatography.

References

  • Title: Methyl 4-aminocycloheptane-1-carboxylate - C9H17NO2 | CSSB00021226998 Source: chem-space.com URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: researchgate.net URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: sdu.dk URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Validation Strategies for Methyl 4-aminocycloheptane-1-carboxylate: A Comparative Guide

Introduction Methyl 4-aminocycloheptane-1-carboxylate is an aliphatic amino ester frequently utilized as a critical building block in drug discovery and pharmaceutical synthesis[1]. For researchers and analytical scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-aminocycloheptane-1-carboxylate is an aliphatic amino ester frequently utilized as a critical building block in drug discovery and pharmaceutical synthesis[1]. For researchers and analytical scientists, validating the purity of this intermediate is mandatory for downstream success. However, its molecular architecture presents a classic analytical bottleneck: the absence of a conjugated π-electron system (chromophore) renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) practically blind at standard analytical wavelengths[2].

As a Senior Application Scientist, I have evaluated numerous strategies to overcome this "chromophore deficit." This guide objectively compares the most viable analytical pathways—Charged Aerosol Detection (CAD), Pre-column Derivatization with UV detection, and LC-MS—providing field-proven, self-validating protocols and ICH Q2(R2) compliant validation frameworks[3].

Mechanistic Analysis of Detection Modalities

To design a robust analytical method, we must first understand the causality behind the detector's interaction with the analyte.

  • The Chromophore Deficit (Why standard UV fails): Aliphatic amines like methyl 4-aminocycloheptane-1-carboxylate only exhibit weak end-absorption below 210 nm. Operating a UV detector at these extreme low wavelengths introduces severe baseline drift, solvent interference, and poor Signal-to-Noise (S/N) ratios, making ICH Q2(R2) validation impossible[4].

  • Direct Detection via HPLC-CAD: Charged Aerosol Detection is a mass-flow sensitive technique that does not rely on optical properties[5]. The eluent is nebulized, the mobile phase evaporates, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer[6].

    • Expert Insight (Causality): Because free-base aliphatic amines can be semi-volatile, the mobile phase must be acidified (e.g., 0.1% Formic Acid). This protonates the amine, forming a non-volatile formate salt that guarantees consistent particle formation and CAD response[7].

  • Indirect Detection via Derivatization (HPLC-UV): This approach chemically grafts a chromophore onto the primary amine. Reagents like m-Toluoyl Chloride undergo nucleophilic acyl substitution with the amine, yielding a highly UV-active amide derivative[2].

DetectionStrategy Molecule Methyl 4-aminocycloheptane-1-carboxylate (Aliphatic Amino Ester) Challenge Lack of Strong UV Chromophore Molecule->Challenge Decision Detection Strategy Challenge->Decision CAD HPLC-CAD (Universal Detection) Decision->CAD Direct, Non-volatile LCMS LC-MS (Mass-to-Charge) Decision->LCMS Direct, Ionizable Deriv Pre-Column Derivatization (e.g., m-Toluoyl Chloride) Decision->Deriv Indirect, UV-active UV HPLC-UV/DAD (Chromophore Detection) Deriv->UV

Fig 1: Decision matrix for analyzing non-chromophoric aliphatic amines.

Comparative Performance Data

When selecting a method for purity analysis, laboratories must balance sensitivity, throughput, and operational costs. The table below summarizes the quantitative and operational metrics of the three primary approaches.

ParameterHPLC-CAD (Direct)HPLC-UV (Pre-Column Deriv.)LC-MS (ESI+)
Detection Mechanism Mass-flow (Universal)[7]Optical Absorbance (230 nm)[2]Mass-to-Charge Ratio (m/z 172)
Sample Prep Time < 5 minutes (Dilute & Shoot)30–45 minutes (Reaction + Quench)< 5 minutes (Dilute & Shoot)
Linearity Model Power Function ( y=axb )[8]Linear Regression ( y=mx+c )Linear / Quadratic
Estimated LOQ ~50–100 ng/mL~10–50 ng/mL (Derivative dependent)~1–10 ng/mL
Matrix Interference Low (if mobile phase is volatile)High (Excess reagent peaks)[9]Medium (Ion suppression)
Cost / Complexity Moderate / LowLow / HighHigh / High
Best Use Case Routine QA/QC purity releaseLabs without CAD/MS infrastructureTrace impurity identification

Self-Validating Experimental Methodologies

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate built-in checks to prevent false positives and ensure data integrity.

Protocol A: Direct Analysis via HPLC-CAD

Objective: Rapid purity determination without chemical alteration.

  • Column Selection: Ascentis Express C18 (100 x 4.6 mm, 2.7 µm). The cycloheptane ring provides sufficient hydrophobicity for C18 retention.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid ensures the amine is protonated, preventing volatilization in the CAD drift tube[7].

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 1.0 mL/min.

  • CAD Parameters: Evaporation temperature set to 35°C; Data collection rate at 10 Hz.

  • Self-Validation System:

    • System Suitability Test (SST): Inject a 100 µg/mL standard 6 times. The run is only valid if the Peak Area RSD is ≤ 2.0%.

    • Blank Verification: Inject the sample diluent. The run is valid only if no peaks elute at the analyte's retention time (S/N < 3).

Protocol B: Pre-Column Derivatization with m-Toluoyl Chloride (HPLC-UV)

Objective: High-sensitivity UV detection via chromophore grafting[2].

  • Reaction Setup: In an HPLC vial, combine 100 µL of sample (in water) with 100 µL of 0.1 M Borate Buffer (pH 9.0).

  • Derivatization: Add 50 µL of m-Toluoyl Chloride (10 mg/mL in Acetonitrile). Vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 20 minutes[2].

  • Quenching (Critical Step): Add 50 µL of 1 M HCl.

    • Causality: This neutralizes the basic buffer, stops the reaction, and prevents the formation of insoluble byproducts that could clog the HPLC column[2].

  • Chromatography: Inject 10 µL onto a C18 column. Detect at 230 nm.

  • Self-Validation System:

    • Derivatization Blank: Process a vial containing only water, buffer, reagent, and HCl (no analyte). This validates that excess reagent or degradation peaks do not co-elute with the target derivative[9].

ICH Q2(R2) Validation Framework

Regardless of the chosen protocol, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is "fit for its intended purpose"[10].

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between methyl 4-aminocycloheptane-1-carboxylate and potential synthetic impurities (e.g., unreacted cycloheptanone derivatives)[11].

  • Linearity & Range: Evaluate 5 concentration levels spanning 50% to 150% of the target specification[12].

    • Expert Note for CAD: Because CAD response is inherently non-linear across wide ranges, ICH Q2(R2) permits the use of appropriate non-linear calibration models (e.g., power transformation)[8][10].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels into a synthetic matrix. Acceptance criteria: 98.0% – 102.0% recovery[10].

  • Precision: Assess Repeatability (intra-day, 6 injections) and Intermediate Precision (inter-day, different analyst/instrument). Acceptance criteria: RSD ≤ 2.0%[13].

  • LOD / LOQ: Determine based on the Standard Deviation of the Response and the Slope, confirming visually that the Signal-to-Noise ratio is ≥ 3:1 for LOD and ≥ 10:1 for LOQ[11].

ICHQ2R2 Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Interference-free) Val->Spec Lin Linearity & Range (R² ≥ 0.995) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Sens LOD / LOQ (S/N 3:1 & 10:1) Val->Sens Spec->Lin Lin->Acc Acc->Prec

Fig 2: Core ICH Q2(R2) validation parameters for purity analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins. PubMed (National Institutes of Health).[Link]

  • Methyl 4-aminocycloheptane-1-carboxylate (C9H17NO2) - Compound Summary. PubChemLite / National Center for Biotechnology Information.[Link]

Sources

Comparative

Decoding the Signature Fragmentation of Methyl 4-aminocycloheptane-1-carboxylate: A Comparative Mass Spectrometry Guide

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing n...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of Methyl 4-aminocycloheptane-1-carboxylate, a bifunctional cycloalkane derivative. By dissecting its behavior under various ionization techniques and comparing it with structurally related molecules, we aim to provide a robust framework for its identification and characterization.

Introduction to Methyl 4-aminocycloheptane-1-carboxylate and its Analytical Significance

Methyl 4-aminocycloheptane-1-carboxylate is a cyclic amino acid ester, a class of compounds with significant potential in medicinal chemistry and materials science. Its structure combines a seven-membered cycloalkane ring with both an amine and a methyl ester functional group. This bifunctional nature imparts unique chemical properties and potential for diverse applications. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for monitoring its synthesis, and for studying its metabolic fate.

This guide will delve into the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative analysis to aid researchers in interpreting their own experimental data.

Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques

The fragmentation of Methyl 4-aminocycloheptane-1-carboxylate is expected to be significantly influenced by the ionization method employed. Electron Ionization (EI), a high-energy technique, will likely induce extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), a softer method, is anticipated to yield a prominent protonated molecule with more controlled fragmentation upon collision-induced dissociation (CID).

Electron Ionization (EI) Fragmentation: Unraveling the Cyclic Core

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M•+). The subsequent fragmentation will likely be driven by the presence of the functional groups and the inherent strain of the cycloheptane ring. Key predicted fragmentation pathways include:

  • α-Cleavage adjacent to the amine: The bond between the carbon bearing the amino group and an adjacent ring carbon can break, leading to the formation of a stable immonium ion.

  • Loss of the methoxy group: Cleavage of the C-O bond in the ester group can result in the loss of a methoxy radical (•OCH3), yielding an acylium ion.

  • Loss of the carbomethoxy group: The entire carbomethoxy group (•COOCH3) can be lost as a radical.

  • Ring opening and subsequent fragmentation: The cycloheptane ring can undergo ring-opening followed by the loss of neutral alkenes, such as ethene, a characteristic fragmentation for cycloalkanes.[1]

  • McLafferty-type rearrangements: Although less common in cyclic systems, rearrangements involving hydrogen transfer from the ring to the carbonyl oxygen could lead to specific neutral losses.

The resulting mass spectrum is expected to be complex, with a series of fragment ions corresponding to these and other competing pathways.

Illustrative EI Fragmentation Pathways

EI_Fragmentation M [M]•+ (m/z 171) F1 [M - •OCH3]+ (m/z 140) M->F1 - •OCH3 F2 [M - •COOCH3]+ (m/z 112) M->F2 - •COOCH3 F3 Immonium Ion M->F3 α-cleavage F4 Ring Cleavage Products M->F4 Ring Opening

Caption: Predicted major EI fragmentation pathways for Methyl 4-aminocycloheptane-1-carboxylate.

Electrospray Ionization (ESI) Fragmentation: A Gentler Approach

In positive-ion ESI, Methyl 4-aminocycloheptane-1-carboxylate is expected to readily form a protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, primarily through collision-induced dissociation (CID). The expected fragmentation pathways are generally lower in energy compared to EI and often involve the loss of stable neutral molecules:

  • Loss of methanol: The protonated ester can undergo a facile loss of a neutral methanol molecule (CH3OH).

  • Loss of ammonia: The protonated amine can lead to the loss of a neutral ammonia molecule (NH3).

  • Combined losses: Sequential losses, such as the loss of both methanol and ammonia, are also plausible.

  • Formation of an immonium ion: Similar to EI, the formation of an immonium ion via cleavage adjacent to the nitrogen is a probable pathway for protonated amino compounds.[2][3]

The resulting MS/MS spectrum will likely be simpler than the EI spectrum, dominated by a few key fragment ions.

Illustrative ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation MH [M+H]+ (m/z 172) F1 [M+H - CH3OH]+ (m/z 140) MH->F1 - CH3OH F2 [M+H - NH3]+ (m/z 155) MH->F2 - NH3 F3 Immonium Ion MH->F3 α-cleavage

Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated Methyl 4-aminocycloheptane-1-carboxylate.

Comparative Analysis: Distinguishing Isomers and Analogs

The fragmentation pattern of Methyl 4-aminocycloheptane-1-carboxylate can be powerfully diagnostic when compared to its isomers and structurally similar molecules.

Compound Key Differentiating Fragmentation Rationale
Methyl 2-aminocycloheptane-1-carboxylate Under EI, more facile loss of the carbomethoxy group due to α-cleavage stabilization by the adjacent amine.The proximity of the two functional groups allows for concerted or anchimerically assisted fragmentation pathways.
Methyl 3-aminocycloheptane-1-carboxylate Relative intensities of fragments arising from ring cleavage may differ due to the different substitution pattern influencing ring strain and bond stabilities.The position of the substituent affects the stability of the radical cations formed upon ring opening.
Methyl cyclohexylcarboxylate Absence of nitrogen-containing fragments (e.g., loss of NH3, immonium ions). The fragmentation will be dominated by the loss of the methoxy group and ring cleavage characteristic of cyclohexanes.[4]The lack of the amino group removes key fragmentation initiation sites.
Cycloheptylamine Absence of ester-related fragments (e.g., loss of •OCH3 or CH3OH). The spectrum would be dominated by α-cleavage to the amine and ring fragmentation.The fragmentation is solely directed by the amino group and the cycloalkane ring.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectra for Methyl 4-aminocycloheptane-1-carboxylate, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for the analysis of the volatile methyl ester.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in a suitable solvent (e.g., methanol, dichloromethane) G1 Inject into GC P1->G1 G2 Separation on capillary column G1->G2 G3 Elution into MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analysis G4->G5 D1 Acquire Total Ion Chromatogram (TIC) G5->D1 D2 Extract Mass Spectrum of the peak of interest D1->D2 D3 Interpret Fragmentation Pattern D2->D3

Caption: General workflow for GC-MS analysis of Methyl 4-aminocycloheptane-1-carboxylate.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of Methyl 4-aminocycloheptane-1-carboxylate in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split or splitless mode depending on the sample concentration.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the observed retention time.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.[4]

    • Transfer Line Temperature: 280 °C.[4]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Methyl 4-aminocycloheptane-1-carboxylate.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This technique is ideal for analyzing the compound in solution and for obtaining targeted fragmentation data.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Dissolve sample in mobile phase A/B mixture L1 Inject into LC P1->L1 L2 Separation on C18 column L1->L2 L3 Elution into MS L2->L3 L4 Electrospray Ionization (Positive Mode) L3->L4 L5 MS1 Scan (Full Scan) L4->L5 L6 Isolate [M+H]+ L5->L6 L7 Collision-Induced Dissociation (CID) L6->L7 L8 MS2 Scan (Product Ions) L7->L8 D1 Identify [M+H]+ in MS1 spectrum L8->D1 D2 Analyze MS2 spectrum for fragment ions D1->D2 D3 Propose fragmentation pathways D2->D3

Caption: General workflow for LC-MS/MS analysis of Methyl 4-aminocycloheptane-1-carboxylate.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in a mixture of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-200).

    • MS2 Scan (Product Ion Scan):

      • Select the [M+H]+ ion (m/z 172.1) as the precursor.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

      • Scan the product ions over a suitable mass range (e.g., m/z 40-180).

  • Data Analysis:

    • Confirm the presence of the protonated molecule in the MS1 spectrum.

    • Analyze the MS2 spectrum to identify the key fragment ions.

    • Correlate the observed fragments with the predicted neutral losses and fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of Methyl 4-aminocycloheptane-1-carboxylate is predicted to be rich in structural information. Under EI, a complex pattern arising from α-cleavages, losses of ester functionalities, and ring fragmentation is expected. ESI-MS/MS will likely provide a cleaner spectrum dominated by the loss of small neutral molecules from the protonated precursor. By comparing the obtained spectra with those of known analogs and isomers, and by employing the detailed experimental protocols provided, researchers can confidently identify and characterize this important bifunctional molecule. This guide serves as a foundational resource for leveraging mass spectrometry to its full potential in the analysis of novel cyclic amino acid derivatives.

References

  • Cai, S., et al. (2022). Online measurements of cycloalkanes based on NO + chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). Atmospheric Measurement Techniques, 15(23), 6947-6961. Available from: [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. Available from: [Link]

  • Unknown. (2008). lecture 3-Fragmentation patterns - principles of mass spectrometric analysis. Available from: [Link]

  • Wang, Y., et al. (2018). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. Journal of the American Society for Mass Spectrometry, 29(4), 743-754. Available from: [Link]

  • Wang, T., & Niu, Y. (2022). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Chemical and Pharmaceutical Research, 14(1), 913-921. Available from: [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Academia.edu. Available from: [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. Available from: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Trogden, B. G., & Chow, C. S. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(11), 1947–1956. Available from: [Link]

  • Doc Brown. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]

  • Audier, H. E., et al. (2002). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available from: [Link]

  • Šimura, J., et al. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. BMC Methods, 24(1), 74. Available from: [Link]

  • Singh, V., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Available from: [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 390-425. Available from: [Link]

  • Guo, Y. C., et al. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 44(8), 1234-1241. Available from: [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Available from: [Link]

  • SpectraBase. Methyl cyclopentanecarboxylate. Available from: [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. Available from: [Link]

  • Scalabrin, M., et al. (2018). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Methods, 146, 55-66. Available from: [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Seipert, R. R., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 26(3), 1345. Available from: [Link]

  • Unknown. (2018). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. ResearchGate. Available from: [Link]

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Validation

A Comparative Analysis of Conformational Rigidity: Cycloheptane vs. Cyclohexane Amino Acid Derivatives

A Technical Guide for Researchers in Drug Discovery and Peptide Chemistry In the rational design of peptidomimetics and therapeutic agents, the conformational constraint of molecular scaffolds is a paramount design eleme...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Peptide Chemistry

In the rational design of peptidomimetics and therapeutic agents, the conformational constraint of molecular scaffolds is a paramount design element. The incorporation of cyclic amino acid derivatives is a well-established strategy to impart structural rigidity, thereby enhancing receptor affinity, metabolic stability, and bioavailability. Among the carbocyclic options, derivatives of cyclohexane have been extensively studied and utilized. However, the slightly larger and more flexible cycloheptane ring offers a distinct conformational landscape that presents both challenges and opportunities. This guide provides a detailed comparison of the conformational rigidity of cycloheptane and cyclohexane amino acid derivatives, supported by fundamental principles of stereochemistry and available experimental and computational data.

Foundational Principles: The Conformational Landscapes of Cyclohexane and Cycloheptane

The conformational behavior of the parent cycloalkanes provides the essential backdrop for understanding their substituted derivatives.

Cyclohexane: The Archetype of Conformational Stability

Cyclohexane is renowned for its strain-free chair conformation, which is the global energy minimum.[1][2] In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms are perfectly staggered, thus minimizing both angle and torsional strain.[3] The chair conformation can undergo a "ring flip" to an alternative, isoenergetic chair form, passing through higher-energy transition states and intermediates like the half-chair, twist-boat, and boat conformations.[4][5][6] The energy barrier for this chair-to-chair interconversion is approximately 10-11 kcal/mol, rendering the chair conformation conformationally rigid at room temperature.[4]

Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents strongly prefer the equatorial position.[7] This preference further locks the cyclohexane ring into a specific chair conformation, enhancing its rigidity.

Cycloheptane: A More Dynamic and Complex System

In contrast to the well-defined energy landscape of cyclohexane, cycloheptane is a significantly more flexible and conformationally complex molecule.[1][8] A planar conformation is highly strained, and the seven-membered ring puckers to alleviate this. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB) .[8][9] Computational studies have shown that the twist-chair is the global minimum, with the twist-boat being slightly higher in energy.[10]

Crucially, the energy barriers between different cycloheptane conformers are much lower than those in cyclohexane. The activation energy for interconversion between various monosubstituted cycloheptane conformations is estimated to be around 3 kcal/mol.[8] This low barrier means that at room temperature, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple interconverting conformers, making the cycloheptane scaffold inherently less rigid than cyclohexane.

Cyclohexane Amino Acid Derivatives: The Gold Standard of Rigidity

The incorporation of an amino acid moiety onto a cyclohexane ring, for instance in 1-aminocyclohexane-1-carboxylic acid (Ac6c), leads to a highly constrained building block. The cyclohexane ring predominantly adopts a chair conformation. The substituents (the amino and carboxyl groups, and the rest of the peptide chain) will influence the conformational equilibrium, but the inherent stability of the chair form remains the dominant factor.

In peptides, the rigid framework of cyclohexane amino acids severely restricts the backbone dihedral angles (φ and ψ), pre-organizing the peptide into specific secondary structures like β-turns or helices.[11] This conformational restriction is a key advantage in designing peptidomimetics with well-defined three-dimensional structures.

Cycloheptane Amino Acid Derivatives: Exploring Conformational Diversity

The conformational landscape of cycloheptane amino acid derivatives is less well-charted with experimental data compared to their cyclohexane counterparts. However, based on the principles of cycloheptane's conformational flexibility, we can infer their behavior. An amino acid substituent on a cycloheptane ring will exist as a dynamic average of multiple twist-chair and twist-boat conformations.

This inherent flexibility means that a cycloheptane amino acid derivative does not enforce a single, rigid conformation on a peptide backbone to the same extent as a cyclohexane derivative. Instead, it allows for a more diverse set of accessible conformations. This property can be advantageous in scenarios where a certain degree of flexibility is required for optimal receptor binding, allowing for an "induced fit" mechanism. The larger ring size also presents different vectors for the substituents, which can be exploited in drug design to probe larger areas of a binding pocket.

Head-to-Head Comparison of Conformational Rigidity

FeatureCyclohexane Amino Acid DerivativesCycloheptane Amino Acid Derivatives
Predominant Conformation Well-defined chair conformation.[12][13]Dynamic equilibrium of multiple low-energy conformers (twist-chair, twist-boat).[8][9]
Energy Barriers to Interconversion High (~10-11 kcal/mol for ring flip).[4]Low (~3 kcal/mol).[8]
Conformational Rigidity High; acts as a rigid scaffold.Moderate to low; considered a flexible scaffold.
Impact on Peptide Backbone Strongly restricts dihedral angles (φ, ψ), inducing specific secondary structures.[11]Allows for a broader range of accessible dihedral angles and more conformational diversity.
Predictability of Conformation High; the chair conformation is highly predictable.Lower; requires computational modeling to understand the population of different conformers.

Experimental and Computational Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for accurately characterizing the conformational preferences of these cyclic amino acid derivatives.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for conformational analysis in solution. Key parameters include:

    • Chemical Shifts: The chemical shifts of ring protons are sensitive to their local electronic environment, which is determined by the ring's conformation.

    • Coupling Constants (J-values): Vicinal coupling constants (3JHH) are related to the dihedral angle between adjacent protons through the Karplus equation.[14] By measuring these couplings, the torsional angles within the ring can be estimated, providing insight into the predominant conformation.

    • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to distinguish between different folded conformations.

  • X-ray Crystallography: This technique provides a high-resolution, static picture of the molecule's conformation in the solid state.[15] While the solid-state conformation may not always be identical to the predominant solution conformation, it provides invaluable data on bond lengths, bond angles, and torsional angles of a low-energy state.

Computational Modeling
  • Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry.[16] These methods are computationally efficient and are well-suited for exploring the conformational space of flexible molecules like cycloheptane derivatives to identify low-energy conformers.

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[10] Single-point energy calculations on MM-generated conformers or full geometry optimizations can provide reliable relative energies of different conformations and energy barriers for their interconversion.

Workflow for Comparative Conformational Analysis

The following diagram illustrates a typical workflow for comparing the conformational rigidity of cycloheptane and cyclohexane amino acid derivatives.

G Workflow for Comparative Conformational Analysis cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Comparative Analysis Synthesis Synthesis of Cyclohexane and Cycloheptane Amino Acid Derivatives NMR NMR Spectroscopy (1H, COSY, NOESY) - J-Coupling Analysis - NOE Constraints Synthesis->NMR Xray X-ray Crystallography - Solid-State Conformation - Geometric Parameters Synthesis->Xray MM Molecular Mechanics (MM) - Conformational Search - Identification of Low-Energy Conformers Synthesis->MM Rigidity Comparison of Conformational Rigidity - Energy Landscapes - Interconversion Barriers NMR->Rigidity Xray->Rigidity QM Quantum Mechanics (QM) - Geometry Optimization - Calculation of Relative Energies - Energy Barriers MM->QM QM->Rigidity Implications Implications for Drug Design - Scaffold Selection - Structure-Activity Relationships Rigidity->Implications

Caption: A typical workflow for the synthesis, experimental and computational analysis, and comparative assessment of the conformational rigidity of cyclic amino acid derivatives.

Implications for Drug Development and Peptide Design

The choice between a cyclohexane and a cycloheptane amino acid derivative as a scaffold depends on the specific design goals.

  • For High Rigidity and Pre-organization: Cyclohexane derivatives are the superior choice when the goal is to lock a peptide into a specific, predetermined conformation to maximize affinity for a known binding site. This high degree of pre-organization can lead to a lower entropic penalty upon binding.

  • For Exploring Conformational Space and Induced Fit: Cycloheptane derivatives offer a more flexible scaffold that can be beneficial when the optimal binding conformation is unknown or when some degree of adaptability is required for interaction with the biological target. The larger ring can also serve as a platform for more diverse substitution patterns.

Conclusion

References

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  • Anet, F. A. L., & Anet, R. (1975). Conformational processes in rings and macrorings. In Dynamic Nuclear Magnetic Resonance Spectroscopy (pp. 543-617). Academic Press.
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  • Hendrickson, J. B. (1967). Molecular geometry. VI. The boat-chair family of conformations of cyclooctane. Journal of the American Chemical Society, 89(26), 7047-7061. [Link]

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  • Lin, Y. S., et al. (2013). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of chemical information and modeling, 53(8), 2045-2059. [Link]

  • Piras, M., et al. (2017). Enantioselective Synthesis of cis and trans 4-Aminopipecolic Acids as γ-Amino Acids for the Construction of Cyclic RGD Peptidomimetics. European Journal of Organic Chemistry, 2017(4), 856-866. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.
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  • Ross, G. A., et al. (2018). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. Journal of chemical theory and computation, 14(6), 3326-3341. [Link]

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Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of Methyl 4-aminocycloheptane-1-carboxylate Enantiomers

Introduction: The Significance of Chiral Purity in Drug Development The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Purity in Drug Development

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug candidates like the enantiomers of methyl 4-aminocycloheptane-1-carboxylate, which are valuable building blocks in medicinal chemistry, the separation of the racemic mixture into its constituent enantiomers is often a mandatory step. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[1] Therefore, the development of an efficient, scalable, and cost-effective chiral resolution method is paramount in the pharmaceutical industry.[2]

This guide provides an in-depth comparison of three primary methods for the chiral resolution of methyl 4-aminocycloheptane-1-carboxylate: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on representative data.

Classical Resolution via Diastereomeric Salt Formation

This method, a cornerstone of stereochemistry since the time of Pasteur, relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Scientific Rationale

The choice of the chiral resolving agent is crucial and often requires empirical screening. For a basic compound like methyl 4-aminocycloheptane-1-carboxylate, chiral acids are the resolving agents of choice. Commonly used and effective options include (+)-tartaric acid and (1S)-(+)-10-camphorsulfonic acid.[3][4][5] The formation of a stable, crystalline salt with a significant difference in solubility between the two diastereomers is the key to a successful resolution.

Experimental Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation:

    • Dissolve one equivalent of racemic methyl 4-aminocycloheptane-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool to room temperature to induce crystallization. Further cooling in an ice bath may be required.

    • Monitor the formation of crystals. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.

    • The enantiomeric excess (e.e.) of the salt should be checked at this stage. If necessary, recrystallize the salt from a suitable solvent to improve its purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) to adjust the pH to >10, breaking the salt.

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Recovery of the Other Enantiomer:

    • The other enantiomer remains in the mother liquor from the crystallization step. It can be recovered by basification and extraction, although it will be of lower enantiomeric purity.

Workflow Diagram

cluster_0 Classical Resolution Workflow Racemic Amine Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation Chiral Acid Chiral Acid Chiral Acid->Salt Formation Diastereomeric Salts (in solution) Diastereomeric Salts (in solution) Salt Formation->Diastereomeric Salts (in solution) Crystallization Crystallization Diastereomeric Salts (in solution)->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Salt (crystal) Less Soluble Salt (crystal) Liberation of Amine Liberation of Amine Less Soluble Salt (crystal)->Liberation of Amine More Soluble Salt (in mother liquor) More Soluble Salt (in mother liquor) Liberation of Amine 2 Liberation of Amine 2 More Soluble Salt (in mother liquor)->Liberation of Amine 2 Filtration->Less Soluble Salt (crystal) Solid Filtration->More Soluble Salt (in mother liquor) Liquid Liberation of Amine (Basification) Liberation of Amine (Basification) Pure Enantiomer 1 Pure Enantiomer 1 Enantiomer 2 (lower e.e.) Enantiomer 2 (lower e.e.) Liberation of Amine 2->Enantiomer 2 (lower e.e.) Liberation of Amine->Pure Enantiomer 1

Caption: Workflow for classical chiral resolution.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for chiral resolution.[2] Kinetic resolution involves the use of an enzyme that selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases, particularly Candida antarctica Lipase B (CAL-B), are well-known for their ability to resolve racemic amines and esters with high enantioselectivity.[6][7][8][9]

Scientific Rationale

For methyl 4-aminocycloheptane-1-carboxylate, two main enzymatic strategies can be employed:

  • Enantioselective N-acylation: The amine group of one enantiomer is selectively acylated by an acyl donor (e.g., ethyl acetate), leaving the other enantiomer unreacted.

  • Enantioselective hydrolysis: If the amine is first protected (e.g., as an N-acetyl derivative), the ester group of one enantiomer can be selectively hydrolyzed by the lipase.

The success of the resolution is dependent on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E). A high E value is indicative of a highly selective and efficient resolution.

Experimental Protocol: N-acylation using CAL-B
  • Reaction Setup:

    • To a solution of racemic methyl 4-aminocycloheptane-1-carboxylate in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene), add an acyl donor (e.g., ethyl acetate, 1.5-2 equivalents).

    • Add immobilized CAL-B (e.g., Novozym 435) to the mixture.

  • Incubation:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of the remaining starting material and the acylated product.

  • Termination and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The reaction mixture will contain the unreacted enantiomer and the N-acylated product. These can be separated by column chromatography or by an acid-base extraction (the unreacted amine can be extracted into an acidic aqueous phase).

  • Product Isolation:

    • Isolate the unreacted enantiomer (enantiomerically enriched).

    • The N-acylated product can be deprotected (e.g., by hydrolysis) to yield the other enantiomer.

Workflow Diagram

cluster_1 Enzymatic Resolution Workflow Racemic Amine Ester Racemic Amine Ester Enzymatic Reaction (CAL-B) Enzymatic Reaction (CAL-B) Racemic Amine Ester->Enzymatic Reaction (CAL-B) Acyl Donor Acyl Donor Acyl Donor->Enzymatic Reaction (CAL-B) Reaction Mixture (at ~50% conversion) Reaction Mixture (at ~50% conversion) Enzymatic Reaction (CAL-B)->Reaction Mixture (at ~50% conversion) Separation (Chromatography/Extraction) Separation (Chromatography/Extraction) Reaction Mixture (at ~50% conversion)->Separation (Chromatography/Extraction) Unreacted Enantiomer 1 Unreacted Enantiomer 1 Separation (Chromatography/Extraction)->Unreacted Enantiomer 1 Fraction 1 N-Acylated Enantiomer 2 N-Acylated Enantiomer 2 Separation (Chromatography/Extraction)->N-Acylated Enantiomer 2 Fraction 2 Deprotection Deprotection N-Acylated Enantiomer 2->Deprotection Pure Enantiomer 2 Pure Enantiomer 2 Deprotection->Pure Enantiomer 2

Caption: Workflow for enzymatic kinetic resolution.

Preparative Chiral Chromatography

Preparative chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), has become a powerful and widely used technique for the separation of enantiomers in the pharmaceutical industry.[10][11] This method allows for the direct separation of enantiomers on a chiral stationary phase (CSP).

Scientific Rationale

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[11][12] SFC is often preferred over HPLC for preparative separations due to its lower viscosity and higher diffusivity, which allows for faster separations with reduced solvent consumption.[10][13][14]

Experimental Protocol: Preparative SFC
  • Method Development (Analytical Scale):

    • Screen a variety of chiral stationary phases (e.g., Chiralpak IA, IC, ID) with different mobile phase compositions (typically CO2 with a co-solvent like methanol or ethanol, often with a basic additive like diethylamine for amines).[15]

    • Identify the CSP and mobile phase that provide the best separation (resolution > 1.5).

  • Scale-up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative SFC system with a larger column of the same stationary phase.

    • Optimize the loading amount and flow rate to maximize throughput while maintaining good resolution.

  • Fraction Collection:

    • Inject the racemic mixture onto the preparative column.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal:

    • Remove the mobile phase from the collected fractions to obtain the pure enantiomers. The use of CO2 as the primary mobile phase component simplifies this step.

Workflow Diagram

cluster_2 Preparative SFC Workflow Racemic Mixture Racemic Mixture Injection Injection Racemic Mixture->Injection Preparative SFC Column (CSP) Preparative SFC Column (CSP) Injection->Preparative SFC Column (CSP) Fraction Collection Fraction Collection Preparative SFC Column (CSP)->Fraction Collection Fraction 1 (Enantiomer 1) Fraction 1 (Enantiomer 1) Fraction Collection->Fraction 1 (Enantiomer 1) Fraction 2 (Enantiomer 2) Fraction 2 (Enantiomer 2) Fraction Collection->Fraction 2 (Enantiomer 2) Solvent Removal Solvent Removal Fraction 1 (Enantiomer 1)->Solvent Removal Fraction 2 (Enantiomer 2)->Solvent Removal Pure Enantiomer 1 Pure Enantiomer 1 Solvent Removal->Pure Enantiomer 1 Pure Enantiomer 2 Pure Enantiomer 2 Solvent Removal->Pure Enantiomer 2

Caption: Workflow for preparative chiral SFC.

Comparative Analysis

The choice of the optimal resolution method depends on several factors, including the scale of the separation, the required enantiomeric purity, cost, and development time. The following table provides a comparative overview of the three methods discussed.

FeatureClassical ResolutionEnzymatic ResolutionPreparative Chiral Chromatography (SFC)
Principle Diastereomeric salt formation and fractional crystallizationEnantioselective enzymatic reactionDifferential interaction with a chiral stationary phase
Theoretical Max. Yield (per enantiomer) 50% (without racemization/recycling)50% (without racemization/recycling)~100%
Enantiomeric Purity Can be very high (>99% e.e.) with recrystallizationTypically high to excellent (E > 100)Excellent (>99% e.e.)
Scalability Excellent, widely used for large-scale productionGood, but can be limited by enzyme cost and stabilityGood, suitable for mg to kg scale
Development Time Can be time-consuming due to screening of resolving agents and solventsModerate, requires screening of enzymes and reaction conditionsFast, especially with automated screening systems
Cost Generally low, especially with inexpensive resolving agentsCan be higher due to the cost of the enzymeHigh initial investment for equipment, but can be cost-effective for multiple projects
"Green" Chemistry Often involves large volumes of organic solventsGenerally considered a green technology (mild conditions, biodegradable catalyst)"Greener" than HPLC due to the use of CO2, but still uses organic co-solvents
Key Advantage Well-established, robust, and highly scalableHigh enantioselectivity and mild reaction conditionsHigh purity, rapid development, and direct separation of both enantiomers
Key Disadvantage Theoretical yield of 50% per enantiomer, can be labor-intensiveTheoretical yield of 50% per enantiomer, separation of product and unreacted substrate requiredHigh capital cost, may require specialized expertise

Conclusion and Recommendations

For the chiral resolution of methyl 4-aminocycloheptane-1-carboxylate, all three methods present viable options, and the best choice will depend on the specific needs of the project.

  • For large-scale, cost-sensitive production , classical resolution via diastereomeric salt formation remains a strong contender. Its scalability and the potential for recycling the resolving agent make it economically attractive.

  • For projects where high enantioselectivity and mild, environmentally friendly conditions are a priority , enzymatic kinetic resolution with an enzyme like CAL-B is an excellent choice. The high E-values often achieved can lead to products with very high enantiomeric excess.

  • For rapid access to high-purity enantiomers for early-stage research and development , preparative chiral SFC is often the method of choice. The speed of method development and the ability to directly obtain both enantiomers in high purity make it a highly efficient technique.

Ultimately, a thorough evaluation of each method at the laboratory scale is recommended to determine the most efficient and economical approach for the specific requirements of your drug development program.

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